(2-bromo-1-cyclopentylethyl)benzene
Description
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Properties
CAS No. |
958027-84-4 |
|---|---|
Molecular Formula |
C13H17Br |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (2-Bromoethyl)benzene (CAS 103-63-9)
An in-depth search for the compound "(2-bromo-1-cyclopentylethyl)benzene" with CAS number 958027-84-4 did not yield any specific results in publicly available chemical databases and scientific literature. This suggests that the provided CAS number may be incorrect, or the compound is a novel substance with limited public documentation.
However, a closely related and well-documented compound is (2-Bromoethyl)benzene , with the CAS number 103-63-9 . This technical guide will focus on this alternative compound, providing comprehensive data and experimental protocols for researchers, scientists, and drug development professionals.
(2-Bromoethyl)benzene , also known as phenethyl bromide, is an organobromine compound that serves as a versatile reagent in organic synthesis. It is a colorless to pale yellow liquid and is utilized as a starting material for the preparation of various β-phenethyl derivatives, which are found in active pharmaceutical ingredients and fragrances.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of (2-Bromoethyl)benzene is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H9Br | [3] |
| Molecular Weight | 185.06 g/mol | [3] |
| CAS Number | 103-63-9 | [3] |
| Melting Point | -56 °C | [1] |
| Boiling Point | 220-221 °C | [1] |
| Density | 1.355 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.556 | [1] |
| Flash Point | 193 °F | [2] |
| Water Solubility | Insoluble (0.039 g/L) | [1][2] |
| Solubility | Miscible with ether and benzene | [1] |
| Stability | Stable. Incompatible with strong oxidizing agents. | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of (2-Bromoethyl)benzene are crucial for its application in research and development.
Synthesis of (2-Bromoethyl)benzene from Styrene
A common method for synthesizing (2-Bromoethyl)benzene is through the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene.[4]
-
Reaction: The synthesis involves the reaction of styrene with gaseous HBr in the presence of a free-radical initiator, such as azobisisobutyronitrile (AIBN).[4]
-
Procedure:
-
Styrene is dissolved in an inert solvent like n-heptane in a glass-lined reactor.[4]
-
A free-radical initiator (e.g., AIBN) is added to the solution.[4]
-
Gaseous HBr is introduced into the solution.[4]
-
The reaction is typically carried out at a temperature ranging from room temperature to 80-90°C for approximately 4 hours to achieve a high yield.[4]
-
-
Yield: This method can produce (2-Bromoethyl)benzene with a yield of up to 95%.[4]
Synthesis of (2-Bromoethyl)benzene from Phenethyl Alcohol
An alternative synthesis route involves the reaction of phenethyl alcohol with hydrogen bromide.[2][3]
-
Reaction: Phenethyl alcohol is converted to (2-Bromoethyl)benzene via a nucleophilic substitution reaction with HBr.[2]
-
Procedure:
-
Phenethyl alcohol is heated to 110°C.[2]
-
Hydrogen bromide gas is slowly introduced while the reaction is refluxed.[2]
-
After the reaction is complete, the mixture is cooled and washed sequentially with water, a 10% sodium carbonate solution, and again with water.[2][3]
-
The organic layer is dried with anhydrous potassium carbonate.[2][3]
-
The final product is purified by fractional distillation under reduced pressure, collecting the fraction at 97-99°C (2.0 kPa).[2][3]
-
Applications in Pharmaceutical Synthesis
(2-Bromoethyl)benzene is a key building block in the synthesis of various pharmaceutical compounds.
-
Phenelzine Synthesis: It is a precursor in the preparation of the monoamine oxidase inhibitor phenelzine, which is used as an antidepressant. This is achieved by reacting (2-Bromoethyl)benzene with hydrazine.[1][2][5]
-
β-Peptidomimetics: In recent research, (2-Bromoethyl)benzene was used to synthesize β-peptidomimetics with potent antimicrobial activity. The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol, yielding Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a 98% yield.[4]
-
Fentanyl Synthesis Intermediate: It is also used in the synthesis of N-phenethyl-4-piperidone (NPP), a precursor for the synthesis of fentanyl. For this reason, NPP is a List I chemical in the United States.[1][6]
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound are not documented due to the lack of information, the synthesis of its related compound, (2-Bromoethyl)benzene, can be visualized.
References
- 1. (2-Bromoethyl)benzene CAS#: 103-63-9 [m.chemicalbook.com]
- 2. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]
- 3. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]
An In-depth Technical Guide on the Physicochemical Properties of Phenyl-Substituted Bromoalkanes
Introduction
Physicochemical Data Summary
The following table summarizes the key physical properties of "(2-bromoethyl)benzene", a structurally related and well-characterized compound. These values serve as a baseline for estimating the properties of more complex derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₉Br | [1][2] |
| Molecular Weight | 185.06 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Melting Point | -56 °C | [1][2][3] |
| Boiling Point | 220-221 °C (at 760 mmHg) | [1][2] |
| Density | 1.355 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.556 | [1][2] |
| Flash Point | 89 °C / 192.2 °F | [4] |
| Water Solubility | Insoluble (0.039 g/L) | [1][2][4] |
| Vapor Pressure | 21 hPa @ 94 °C | [4] |
| Vapor Density | 6.4 | [4] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Experimental Protocols
The determination of the physical properties listed above involves standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a receiving flask.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.
-
The flask is heated gently using the heating mantle.
-
The temperature is monitored with a thermometer placed such that the top of the bulb is level with the side arm of the distillation head.
-
The temperature at which the liquid boils and the vapor condenses into the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent. For more accurate determinations, especially for small sample sizes, a micro-boiling point apparatus can be used.
-
Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.
-
The filled pycnometer is weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is switched on.
-
The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index is read from the scale. The temperature is controlled and noted, as the refractive index is temperature-dependent.
-
Logical Workflow for Compound Characterization
The characterization of a new or unstudied chemical entity like "(2-bromo-1-cyclopentylethyl)benzene" follows a logical progression of experiments to determine its structure and purity before assessing its physical and chemical properties.
This workflow diagram illustrates the logical steps from synthesis to the determination of key physical properties. Initially, the target compound is synthesized and then purified. Following purification, a suite of spectroscopic methods including NMR, Mass Spectrometry, and IR spectroscopy are employed to confirm the chemical structure. Once the structure is verified, the purity of the compound is assessed using chromatographic techniques like GC or HPLC. Only after confirming the structure and purity are the fundamental physical properties such as boiling point, melting point, density, refractive index, and solubility experimentally determined. This systematic approach ensures the accuracy and reliability of the measured physical data.
References
- 1. 103-63-9 CAS MSDS ((2-Bromoethyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. (2-Bromoethyl)benzene CAS#: 103-63-9 [m.chemicalbook.com]
- 3. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide on the Spectroscopic Data of (2-bromo-1-cyclopentylethyl)benzene and Structurally Related Compounds
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the spectroscopic properties and analytical methodologies relevant to the characterization of (2-bromo-1-cyclopentylethyl)benzene and its analogs.
Data Presentation: Spectroscopic Data for (2-bromo-1-methylethyl)benzene
Due to the absence of specific data for this compound, the following tables summarize the quantitative spectroscopic data for the structurally related compound, (2-bromo-1-methylethyl)benzene (also known as 2-phenylpropyl bromide or β-bromocumene). This data serves as a reference for predicting the spectral features of the target compound.
Table 1: ¹H NMR Spectroscopic Data of (2-bromo-1-methylethyl)benzene
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |
| 3.65 - 3.50 | m | 1H | Methine proton (-CH(Br)-) |
| 3.20 - 3.10 | m | 2H | Methylene protons (-CH₂Br) |
| 1.50 | d | 3H | Methyl protons (-CH₃) |
Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).
Table 2: ¹³C NMR Spectroscopic Data of (2-bromo-1-methylethyl)benzene
| Chemical Shift (ppm) | Assignment |
| 141.2 | Aromatic C (quaternary) |
| 128.6 | Aromatic CH |
| 127.8 | Aromatic CH |
| 126.9 | Aromatic CH |
| 50.1 | Methine C (-CH(Br)-) |
| 41.5 | Methylene C (-CH₂Br) |
| 21.8 | Methyl C (-CH₃) |
Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).
Table 3: Mass Spectrometry Data (Electron Ionization) for (2-bromo-1-methylethyl)benzene [1]
| m/z | Relative Intensity (%) | Assignment |
| 198/200 | 5 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 119 | 100 | [M - Br]⁺ (Loss of Bromine) |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |
Table 4: Infrared (IR) Spectroscopy Data for (2-bromo-1-methylethyl)benzene [2]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3080 - 3030 | C-H stretch (aromatic) |
| 2970 - 2860 | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| 760, 700 | C-H bend (out-of-plane, monosubstituted benzene) |
| 680 - 550 | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization applicable to bromoalkylbenzenes.
2.1 Synthesis of (2-bromo-1-alkylethyl)benzenes via Bromination of Alcohols
This protocol describes a general method for the synthesis of bromoalkanes from their corresponding alcohols using phosphorus tribromide (PBr₃).
Materials:
-
1-Cyclopentyl-2-phenylethan-1-ol (or other suitable alcohol precursor)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
The alcohol precursor (1 equivalent) is dissolved in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (0.33 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and then carefully poured over crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired bromoalkylbenzene.
2.2 Spectroscopic Analysis
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Data is processed with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: The spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
2.2.2 Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) mass spectrometry is commonly used for this class of compounds.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Analysis: The sample is ionized by a high-energy electron beam (typically 70 eV). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.
2.2.3 Infrared (IR) Spectroscopy
-
Technique: Fourier-transform infrared (FTIR) spectroscopy is the standard method.
-
Sample Preparation: A neat liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Analysis: The sample is irradiated with infrared light, and the absorption of energy at different wavenumbers is recorded to identify the functional groups present.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the analysis of the target compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
References
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (2-bromo-1-cyclopentylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H NMR spectrum of (2-bromo-1-cyclopentylethyl)benzene. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages spectral data from analogous structures to forecast the chemical shifts, coupling constants, and multiplicities. This predictive analysis serves as a valuable resource for the identification and characterization of this molecule in a laboratory setting.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are derived from the known spectral features of ethylbenzene, bromocyclopentane, and related substituted alkylbenzenes.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-a (Aromatic) | 7.35 - 7.20 | 5H | Multiplet (m) | - |
| H-b (Benzylic CH) | 3.10 - 2.90 | 1H | Multiplet (m) | Jbc, Jbd |
| H-c (CH-Br) | 4.40 - 4.20 | 1H | Multiplet (m) | Jcb, Jce |
| H-d, H-e (Cyclopentyl CH₂) | 2.20 - 1.60 | 8H | Multiplet (m) | - |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. To ensure a clean spectrum, the solvent should be of high purity.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Before acquiring the spectrum of the sample, the magnetic field should be shimmed to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.
-
Typical acquisition parameters for a ¹H NMR spectrum are as follows:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: A range of approximately 12-16 ppm is generally sufficient to cover all proton signals.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that the nuclei have returned to equilibrium, which is important for accurate integration.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually averaged to improve the signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (around 298 K).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) signal is processed to obtain the frequency-domain spectrum.
-
Fourier Transformation: Apply a Fourier transform to the FID.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) by measuring the distance between the split peaks in Hertz.
Visualization of Molecular Structure and Key Couplings
The following diagram illustrates the structure of this compound with protons labeled according to the data table. The key predicted spin-spin coupling interactions that lead to the complex multiplicities for the methine protons are also indicated.
Caption: Molecular structure of this compound with key proton couplings.
An In-depth Technical Guide to the ¹³C NMR Analysis of (2-bromo-1-cyclopentylethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (2-bromo-1-cyclopentylethyl)benzene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted ¹³C NMR spectrum based on established chemical shift theory and substituent effects. Furthermore, it details the necessary experimental protocols for acquiring and processing high-quality ¹³C NMR data for this and structurally related molecules.
Predicted ¹³C NMR Spectral Data
The structure of this compound possesses several unique carbon environments. The predicted chemical shifts (δ) in parts per million (ppm), relative to tetramethylsilane (TMS), are based on the analysis of substituent effects on benzene and cyclopentane rings, as well as the influence of the bromine atom on the alkyl chain. The electronegativity of the bromine atom is expected to cause a significant downfield shift for the carbon atom to which it is directly attached (Cβ) and a lesser downfield shift for the adjacent carbon (Cα)[1][2]. The phenyl and cyclopentyl groups will also influence the chemical shifts of the ethyl bridge carbons.
The predicted ¹³C NMR data for this compound, assuming a deuterated chloroform (CDCl₃) solvent, is summarized below.
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Prediction |
| Cα | 45 - 55 | CH | Influenced by both the phenyl and brominated cyclopentyl groups. |
| Cβ | 35 - 45 | CH₂ | Directly attached to the bromine atom, resulting in a significant downfield shift. |
| C1' (Cyclopentyl) | 40 - 50 | CH | Benzylic carbon, deshielded by the phenyl ring. |
| C2', C5' (Cyclopentyl) | 28 - 38 | CH₂ | Beta to the ethylbenzene substituent. |
| C3', C4' (Cyclopentyl) | 24 - 30 | CH₂ | Gamma to the ethylbenzene substituent. |
| C1'' (Phenyl, ipso) | 140 - 145 | Quaternary (C) | Attached to the alkyl substituent. |
| C2'', C6'' (Phenyl, ortho) | 128 - 130 | CH | Standard aromatic region. |
| C3'', C5'' (Phenyl, meta) | 127 - 129 | CH | Standard aromatic region. |
| C4'' (Phenyl, para) | 125 - 127 | CH | Standard aromatic region. |
Visualization of Structural Relationships and Workflow
To elucidate the relationship between the molecular structure and the predicted NMR signals, a chemical structure diagram with labeled carbon atoms is provided. Following this, a generalized workflow for ¹³C NMR analysis is presented to guide researchers through the experimental process.
Caption: Predicted ¹³C NMR peak assignments for this compound.
Caption: Standard experimental workflow for ¹³C NMR analysis.
Experimental Protocols
A generalized yet detailed protocol for the ¹³C NMR analysis of this compound is outlined below. This protocol is applicable to most small organic molecules and can be adapted based on the specific instrumentation available.
Proper sample preparation is critical for obtaining a high-quality NMR spectrum.
-
Mass Determination: Accurately weigh approximately 20-50 mg of the purified this compound sample. A higher concentration is generally better for ¹³C NMR due to its low natural abundance and sensitivity[3][4][5].
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is recommended here.
-
Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of CDCl₃ in a small, clean vial. Ensure the solution height in a standard 5 mm NMR tube will be around 4-5 cm[3][4].
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
The following steps describe a typical acquisition process on a modern NMR spectrometer (e.g., Bruker Avance series).
-
Instrument Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's software will be used to "lock" onto the deuterium signal of the solvent (CDCl₃), which serves to stabilize the magnetic field.
-
Shimming: Perform magnetic field homogenization ("shimming") to maximize the field uniformity across the sample volume. This process is crucial for achieving sharp resonance lines and high resolution. Automated shimming routines are standard on modern spectrometers.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency (e.g., ~125 MHz on a 500 MHz instrument). This step ensures efficient transfer of radiofrequency power to the sample and maximizes signal detection.
-
Acquisition Parameter Setup:
-
Experiment Type: Select a standard proton-decoupled ¹³C experiment. A common pulse program is zgpg30 or zgdc30, which uses a 30° pulse angle and power-gated proton decoupling to provide Nuclear Overhauser Effect (NOE) enhancement[6].
-
Number of Scans (NS): Set an appropriate number of scans. For a ~30-50 mg sample, 128 to 1024 scans are typically sufficient.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative spectra with a 30° pulse angle[6].
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds provides a good balance between resolution and signal-to-noise.
-
Spectral Width (SW): Set the spectral width to encompass the expected range of ¹³C chemical shifts, typically 0 to 220 ppm.
-
-
Execution: Start the acquisition. The instrument will pulse the sample and record the resulting Free Induction Decay (FID) signal for the specified number of scans.
Once the acquisition is complete, the raw FID data must be processed to generate the final spectrum.
-
Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. An exponential multiplication (line broadening) of 1-2 Hz is often applied before the FT to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is referenced to 77.16 ppm.
-
Peak Picking: Identify all significant peaks in the spectrum. The chemical shift of each peak should be reported.
-
Reporting: Generate a final report that includes the fully processed and referenced spectrum, along with a table of picked peaks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Mass Spectrometry of (2-bromo-1-cyclopentylethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Electron Ionization Mass Spectrum
The mass spectrum of (2-bromo-1-cyclopentylethyl)benzene is predicted to be characterized by a molecular ion peak and several key fragment ions. The presence of bromine is expected to be indicated by the characteristic isotopic pattern of the bromine-containing ions (M and M+2 peaks in an approximate 1:1 ratio).
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure | Predicted Relative Abundance | Notes |
| 268/270 | [C₁₃H₁₇Br]⁺• | Molecular Ion | Low | The M+• and (M+2)+• peaks are expected due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
| 189 | [C₁₃H₁₇]⁺ | [M-Br]⁺ | Moderate to High | Loss of the bromine radical is a common fragmentation pathway for alkyl bromides. |
| 105 | [C₈H₉]⁺ | Tropylium ion | High | A common and stable fragment in the mass spectra of alkylbenzenes, formed via benzylic cleavage and rearrangement. |
| 91 | [C₇H₇]⁺ | Benzyl cation | Moderate | Another common fragment from alkylbenzenes. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate | Indicative of the benzene ring.[1] |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation | Moderate | Resulting from cleavage of the bond between the cyclopentyl ring and the ethyl chain. |
Fragmentation Pathways
Upon electron ionization, this compound is expected to undergo several key fragmentation reactions. The primary fragmentation pathways are predicted to be the cleavage of the carbon-bromine bond and benzylic cleavage.
A diagram illustrating the predicted fragmentation pathway is provided below.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a general protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Table 2: Experimental Parameters for GC-MS Analysis
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
A schematic of the general experimental workflow is presented below.
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides a predictive overview of the mass spectrometric behavior of this compound. The expected fragmentation pattern, centered around the loss of the bromine atom and benzylic cleavage, should provide a solid basis for the identification of this compound in complex mixtures. The provided experimental protocol offers a starting point for method development for researchers in pharmaceutical and chemical analysis.
References
synthesis of (2-bromo-1-cyclopentylethyl)benzene
An In-depth Technical Guide to the Synthesis of (2-bromo-1-cyclopentylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a molecule of interest for further chemical exploration and as a potential building block in medicinal chemistry. The synthesis involves a two-step process commencing with the formation of a key intermediate, 1-cyclopentyl-1-phenylethanol, followed by its conversion to the target compound. While multiple synthetic strategies could be envisioned, this guide focuses on a robust and well-documented approach: the dehydration of a tertiary alcohol to an alkene, followed by a regioselective anti-Markovnikov hydrobromination.
Synthetic Strategy Overview
The selected synthetic route is a two-step process designed for efficiency and control over the final product's regiochemistry. The initial step involves the synthesis of the precursor alcohol, 1-cyclopentyl-1-phenylethanol. The subsequent step is the conversion of this alcohol to the target alkyl bromide. Direct bromination of the tertiary alcohol is often challenging due to competing elimination reactions that can lead to the formation of an alkene byproduct. Therefore, a more controlled approach is the deliberate dehydration of the alcohol to form 1-cyclopentyl-1-phenylethene, followed by a radical-mediated hydrobromination that ensures the desired anti-Markovnikov addition of hydrogen bromide across the double bond.
Experimental Protocols
Step 1: Synthesis of 1-cyclopentyl-1-phenylethanol via Grignard Reaction
This procedure outlines the synthesis of the tertiary alcohol precursor through the reaction of a Grignard reagent, cyclopentylmagnesium bromide, with acetophenone.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Bromocyclopentane
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small portion of a solution of bromocyclopentane in anhydrous diethyl ether from the dropping funnel.
-
Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining bromocyclopentane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-cyclopentyl-1-phenylethanol.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This two-part procedure involves the dehydration of 1-cyclopentyl-1-phenylethanol to 1-cyclopentyl-1-phenylethene, followed by the anti-Markovnikov hydrobromination of the alkene.
Part A: Dehydration of 1-cyclopentyl-1-phenylethanol
Materials:
-
1-cyclopentyl-1-phenylethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst like BF₃·OEt₂)
-
Toluene (as solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-cyclopentyl-1-phenylethanol in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-cyclopentyl-1-phenylethene by vacuum distillation. A yield of approximately 85% can be expected for the dehydration of similar benzylic alcohols.[1]
Part B: Anti-Markovnikov Hydrobromination of 1-cyclopentyl-1-phenylethene
Materials:
-
1-cyclopentyl-1-phenylethene
-
Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous solvent (e.g., hexane or toluene)
-
Sodium bisulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask protected from light, dissolve 1-cyclopentyl-1-phenylethene in an anhydrous solvent like hexane.
-
Add a catalytic amount of a radical initiator such as AIBN.
-
Pass a stream of air through the solution for a few minutes to introduce oxygen, which can help initiate the radical reaction.[2]
-
Introduce HBr into the reaction mixture. This can be done by bubbling HBr gas through the solution or by adding a solution of HBr in acetic acid.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with a dilute solution of sodium bisulfite to remove any excess bromine, followed by washing with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by vacuum distillation. This type of reaction typically proceeds with good yield, often exceeding 80%.[3]
Quantitative Data
| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |
| 1 | Grignard Reaction | Acetophenone, Cyclopentylmagnesium bromide, Diethyl ether, 0 °C to RT | High (typically >80%) | General Grignard methodology |
| 2A | Dehydration | 1-cyclopentyl-1-phenylethanol, cat. H₂SO₄ (or other acid), Toluene, Reflux | ~85% | [1] |
| 2B | Hydrobromination | 1-cyclopentyl-1-phenylethene, HBr, AIBN, Hexane, RT | >80% | [2][3] |
Logical Workflow Diagram
Caption: Synthetic pathway for this compound.
References
preparation of (2-bromo-1-cyclopentylethyl)benzene from cyclopentyl phenyl ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of (2-bromo-1-cyclopentylethyl)benzene from its precursor, cyclopentyl phenyl ethanol. This conversion, a nucleophilic substitution of a hydroxyl group with a bromide, is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceutical intermediates and fine chemicals. This document details two primary and effective methods for this synthesis: the Appel reaction and the use of phosphorus tribromide (PBr₃).
Introduction to Bromination of Secondary Alcohols
The conversion of alcohols to alkyl halides is a cornerstone of synthetic organic chemistry. For secondary alcohols, particularly benzylic ones like cyclopentyl phenyl ethanol, the choice of reagent is critical to ensure high yield and selectivity, and to avoid potential side reactions such as elimination or carbocation rearrangements. The methods discussed herein, the Appel reaction and reaction with phosphorus tribromide, are widely recognized for their efficiency and reliability in achieving this transformation under relatively mild conditions.[1][2][3]
Recommended Synthetic Methodologies
Two principal methods are recommended for the preparation of this compound from cyclopentyl phenyl ethanol: the Appel reaction and bromination with phosphorus tribromide. Both reactions typically proceed via an S(N)2 mechanism, which involves the inversion of stereochemistry at the reaction center.[4]
The Appel Reaction
The Appel reaction provides a mild and versatile method for converting primary and secondary alcohols to their corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄).[5][6] The reaction is conducted under neutral conditions, making it compatible with a wide range of functional groups that may be sensitive to acidic environments.[6][7] The high yields often obtained with this method contribute to its widespread use in organic synthesis.[5][7]
The driving force for the Appel reaction is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7]
Reaction with Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a highly effective reagent for the conversion of primary and secondary alcohols to alkyl bromides.[2][8] This method is often preferred over the use of hydrobromic acid as it minimizes the risk of carbocation rearrangements, which can be a concern with secondary benzylic alcohols.[2][3] The reaction is generally high-yielding and proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the chiral center.[3][8]
Data Presentation
The following table summarizes typical reaction conditions and yields for the bromination of secondary benzylic alcohols using the Appel reaction and phosphorus tribromide, based on analogous transformations of similar substrates.
| Reaction Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Appel Reaction | PPh₃, CBr₄ | Dichloromethane (DCM) | 0 to r.t. | 0.5 - 2 | 85 - 95 |
| PBr₃ Reaction | PBr₃ | Diethyl ether or DCM | 0 to r.t. | 1 - 3 | 80 - 90 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from cyclopentyl phenyl ethanol.
Protocol 1: Appel Reaction
Materials:
-
Cyclopentyl phenyl ethanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add cyclopentyl phenyl ethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
To the crude residue, add pentane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold pentane.
-
Concentrate the combined filtrate and pentane washings under reduced pressure.
-
Purify the resulting crude this compound by flash column chromatography on silica gel.
Protocol 2: Phosphorus Tribromide Reaction
Materials:
-
Cyclopentyl phenyl ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add cyclopentyl phenyl ethanol (1.0 eq) dissolved in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq, as PBr₃ can provide three bromide ions) dropwise from the dropping funnel, ensuring the temperature remains below 5 °C. A slight excess of PBr₃ may improve yield.[9]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture over ice-cold water to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 8. byjus.com [byjus.com]
- 9. reddit.com [reddit.com]
An In-depth Technical Guide to the Benzylic Bromination of 1-Cyclopentyl-1-phenylethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzylic bromination of 1-cyclopentyl-1-phenylethane, a key transformation in synthetic organic chemistry. This reaction, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, is a highly selective method for the introduction of a bromine atom at the benzylic position. The resulting product, 1-bromo-1-cyclopentyl-1-phenylethane, is a valuable intermediate for further functionalization in the development of novel chemical entities.
Reaction Principle and Mechanism
The bromination of 1-cyclopentyl-1-phenylethane at the benzylic position proceeds via a free-radical chain mechanism, commonly known as the Wohl-Ziegler reaction.[1][2][3] This process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. The resulting radical abstracts a hydrogen atom from the benzylic carbon of 1-cyclopentyl-1-phenylethane. This is the rate-determining step and is favored due to the formation of a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically N-bromosuccinimide (NBS), to yield the desired product and a succinimidyl radical, which continues the chain reaction.
The use of NBS is crucial as it maintains a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which suppresses electrophilic addition to the aromatic ring, a potential side reaction.[4][5]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Cyclopentyl-1-phenylethane | C₁₃H₁₈ | 174.28 | 1.74 g | 10.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.96 g | 11.0 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.082 g | 0.5 |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopentyl-1-phenylethane (1.74 g, 10.0 mmol) and carbon tetrachloride (50 mL).
-
Add N-bromosuccinimide (1.96 g, 11.0 mmol) and azobisisobutyronitrile (0.082 g, 0.5 mmol) to the flask.
-
The reaction mixture is heated to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide floating on the surface.
-
After the reaction is complete (typically 1-3 hours), the mixture is cooled to room temperature.
-
The solid succinimide is removed by filtration.
-
The filtrate is washed with water (2 x 25 mL) and brine (25 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, 1-bromo-1-cyclopentyl-1-phenylethane.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Quantitative Data
Specific yield and reaction time data for the bromination of 1-cyclopentyl-1-phenylethane are not available in the cited literature. However, based on analogous reactions with structurally similar compounds, the following can be expected:
| Substrate | Product | Yield (%) | Reference |
| Ethylbenzene | 1-Bromo-1-phenylethane | ~80 | General textbook knowledge |
| Cumene | 2-Bromo-2-phenylpropane | >90 | General textbook knowledge |
| 1-Cyclopentyl-1-phenylethane | 1-Bromo-1-cyclopentyl-1-phenylethane | Estimated >85 | Prediction based on substrate reactivity |
The tertiary benzylic position in 1-cyclopentyl-1-phenylethane is expected to be highly reactive towards radical bromination, suggesting that high yields can be achieved under optimized conditions.
Product Characterization (Predicted)
As no experimental spectroscopic data for 1-bromo-1-cyclopentyl-1-phenylethane has been found, the following are predicted characterization data based on the expected structure and data from analogous compounds.
Table of Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.2 (m, 5H, Ar-H), 2.5-2.3 (m, 1H, cyclopentyl-H), 2.1-1.5 (m, 8H, cyclopentyl-H and methyl-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145-140 (Ar-C), 129-125 (Ar-CH), ~70 (C-Br), ~50 (cyclopentyl-CH), ~35-25 (cyclopentyl-CH₂). |
| Mass Spec (EI) | m/z (%): 254/252 (M⁺, Br isotopes), 173 (M⁺ - Br), 105 (Ph-CH-CH₃⁺). |
| IR (neat) | ν (cm⁻¹): 3100-3000 (Ar C-H), 2980-2850 (Aliphatic C-H), 1600, 1495, 1450 (Ar C=C), ~600 (C-Br). |
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Its use is highly restricted in many jurisdictions. If possible, a less hazardous solvent such as acetonitrile or cyclohexane should be considered.[4]
-
Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Handle with care and avoid overheating.
-
The reaction should be carried out in a fume hood due to the evolution of HBr gas.
This technical guide provides a framework for understanding and performing the benzylic bromination of 1-cyclopentyl-1-phenylethane. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
Technical Guide: Solubility Profile of (2-bromo-1-cyclopentylethyl)benzene
For: Researchers, Scientists, and Drug Development Professionals
Introduction and Physicochemical Profile
(2-bromo-1-cyclopentylethyl)benzene is an organic compound characterized by a benzene ring, a cyclopentyl group, and a bromo-ethyl side chain. Its structure suggests a nonpolar and hydrophobic nature, which is typical for many brominated hydrocarbons.[1] Such characteristics are critical determinants of its solubility in various organic solvents and its behavior in biological systems, influencing factors like bioavailability and formulation.[2][3]
Based on its structure, this compound is expected to exhibit low solubility in aqueous media and higher solubility in nonpolar organic solvents. The presence of the bromine atom and the aromatic ring contributes to its significant lipophilicity.
Predicted Solubility and Data from Analogous Compounds
While quantitative solubility data for this compound is unavailable, we can infer its likely behavior from analogous compounds. A key descriptor for solubility is the octanol-water partition coefficient (logP), which indicates the lipophilicity of a compound. For the structurally related compound (2-bromoethyl)benzene , the logP is reported to be 3.09, indicating low water solubility.[4]
The general principle of "like dissolves like" is paramount. Solvents with polarity similar to the solute will be most effective. Therefore, this compound is expected to be more soluble in nonpolar solvents like hexane and toluene, and less soluble in polar solvents like ethanol and water.
Table 1: Qualitative Solubility of Structurally Similar Compounds
| Compound Name | Solvent | Solubility | Reference |
| (2-Bromoethyl)benzene | Water | Insoluble | [5] |
| (2-Bromoethyl)benzene | DMSO | Soluble (often used as a stock solution solvent) | [6] |
| (2-Bromoethyl)benzene | Corn Oil | Soluble | |
| Brominated Flame Retardants (general) | Water | Low solubility | [1] |
| Brominated Flame Retardants (general) | Toluene, Ethyl Acetate | Used as extraction solvents, implying good solubility | [1] |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. The two primary types of solubility measurements are thermodynamic and kinetic.[7][8] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a high-throughput method often used in early drug discovery.[2][7][9]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3][10]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., hexane, toluene, ethyl acetate, ethanol, methanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC).[8]
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid ensures that a saturated solution is formed.[3]
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[3]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a plateau in concentration.
-
After the incubation period, allow the vials to stand to let undissolved solid settle.
-
To separate the saturated solution from the excess solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[10]
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method against a calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.[10]
High-Throughput Kinetic Solubility Assay
Kinetic solubility assays are used for rapid screening and are common in early drug discovery.[6][9] They typically measure the solubility of a compound when it is introduced into an aqueous buffer from a DMSO stock solution.[6][9]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The point at which the compound precipitates is determined, often by methods like nephelometry (light scattering) or UV absorbance after filtration.[6][9] This method is faster but may yield higher solubility values than the thermodynamic method as it can result in supersaturated solutions.[11]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between different solubility types.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Relationship Between Kinetic and Thermodynamic Solubility.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. fishersci.com [fishersci.com]
- 5. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 11. Solubility Services | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
A Comprehensive Guide to the Theoretical Structural Analysis of (2-bromo-1-cyclopentylethyl)benzene
Abstract: This technical guide provides a detailed framework for the theoretical investigation of the three-dimensional structure of (2-bromo-1-cyclopentylethyl)benzene. In the absence of specific experimental or pre-calculated data in peer-reviewed literature for this exact molecule, this document serves as a comprehensive protocol for researchers, scientists, and professionals in drug development. The guide outlines established computational chemistry methodologies, from initial structure generation and conformational analysis to quantum chemical calculations using Density Functional Theory (DFT). It details the selection of appropriate theoretical levels, functionals, and basis sets, with special consideration for the bromine atom. The document includes illustrative templates for data presentation and visualizations of the computational workflow and molecular isomerism to guide researchers in performing and reporting their findings.
Introduction
This compound is a halogenated aromatic hydrocarbon featuring two chiral centers, leading to the existence of multiple stereoisomers. Its structure combines an aromatic phenyl group, a flexible ethyl linker, and a puckered cyclopentyl ring, resulting in a complex conformational landscape. Understanding the precise three-dimensional geometry, relative stability of different conformers, and the electronic properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective approach to elucidate these structural properties with high accuracy. This guide presents a best-practice protocol for conducting a thorough theoretical analysis of this compound using Density Functional Theory (DFT), a widely used and reliable method for molecules of this size and complexity.
Theoretical Methodology and Protocols
A rigorous theoretical study of this compound requires a multi-step computational workflow. The following protocols are based on widely accepted practices in computational organic chemistry.
Initial Structure Generation and Stereoisomers
The molecule possesses two chiral centers at C1 and C2 of the ethyl chain. This gives rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers are an enantiomeric pair, as are the (1R, 2S) and (1S, 2R) isomers. The two pairs are diastereomers of each other. The computational analysis should begin by building all four stereoisomers using a molecular editor (e.g., Avogadro, ChemDraw).
Conformational Analysis
The flexibility of the molecule arises from rotation around several single bonds. The most significant rotations influencing the overall shape and energy are:
-
τ1: The dihedral angle defining the rotation of the phenyl group relative to the ethyl backbone (C_cyclopentyl - C1 - C_phenyl - C_phenyl).
-
τ2: The dihedral angle defining the rotation of the cyclopentyl group (C_phenyl - C1 - C_cyclopentyl - C_cyclopentyl).
-
τ3: The dihedral angle of the bromoethyl group (C1 - C2 - Br - H).
A systematic conformational search is essential to identify the low-energy conformers for each stereoisomer. This is typically performed via a relaxed potential energy surface (PES) scan :
-
Select a starting stereoisomer (e.g., 1R, 2R).
-
Define the key dihedral angles (τ1, τ2, etc.) to be scanned.
-
Perform a relaxed scan, where the chosen dihedral angle is rotated incrementally (e.g., every 15-30 degrees), and at each step, the rest of the molecule's geometry is optimized.
-
The resulting energy profile will reveal local minima corresponding to stable conformers. The structures at these minima should be saved for full optimization.
-
Repeat this process for all unique stereoisomers.
Quantum Chemical Calculations
Software: All calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.
Level of Theory: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational efficiency.
-
Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules.[1] Other modern functionals like ωB97X-D or M06-2X can also be employed, as they include empirical dispersion corrections beneficial for describing non-covalent interactions.
-
Basis Set: A split-valence basis set is appropriate. Due to the presence of bromine, a heavy element where relativistic effects can be non-negligible, a mixed basis set approach is highly recommended:
-
For H, C: The Pople-style 6-311+G(d,p) basis set is an excellent choice, offering a good description of polarization and diffuse electron density.
-
For Br: An Effective Core Potential (ECP) basis set such as LANL2DZ or the Stuttgart/Dresden ECP (SDD) should be used.[2] ECPs replace the core electrons of the heavy atom with a potential, reducing computational cost and implicitly accounting for scalar relativistic effects.[2]
-
Calculation Steps:
-
Geometry Optimization: Each conformer identified from the PES scan must be fully optimized using the selected DFT functional and basis set. This process finds the exact minimum-energy structure for that conformer.
-
Frequency Calculation: A frequency calculation must be performed on each optimized structure. This serves two purposes:
-
To confirm that the structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).
-
To compute the zero-point vibrational energy (ZPVE), thermal corrections, and thermodynamic properties like enthalpy and Gibbs free energy.
-
-
Solvation Effects: To simulate a more realistic environment (e.g., in water or an organic solvent), calculations can be repeated using an implicit solvation model like the Polarizable Continuum Model (PCM).
Data Presentation
Quantitative results from the calculations should be organized into clear tables for comparison and analysis. The following are template tables illustrating how the data should be presented.
Table 1: Calculated Relative Energies and Thermodynamic Data for the Stable Conformers of this compound. (Illustrative Data for one Diastereomer)
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-01 | 0.00 | 0.00 | 75.3 |
| Conf-02 | 0.85 | 0.92 | 18.1 |
| Conf-03 | 1.52 | 1.45 | 6.6 |
Table 2: Selected Optimized Geometric Parameters (Bond Lengths in Å) for the Most Stable Conformer (Conf-01).
| Bond | Calculated Length (Å) |
| C-Br | 1.95 - 1.98 |
| C_phenyl - C_ethyl | 1.51 - 1.53 |
| C_ethyl - C_cyclopentyl | 1.54 - 1.56 |
| C1_ethyl - C2_ethyl | 1.53 - 1.55 |
Table 3: Selected Optimized Geometric Parameters (Bond Angles in °) for the Most Stable Conformer (Conf-01).
| Angle | Calculated Angle (°) |
| C_phenyl - C1_ethyl - C_cyclopentyl | 110.0 - 114.0 |
| C1_ethyl - C2_ethyl - Br | 109.0 - 112.0 |
| H - C1_ethyl - C_phenyl | 108.0 - 110.0 |
Table 4: Key Optimized Dihedral Angles (°) for the Most Stable Conformer (Conf-01).
| Dihedral Angle (Atoms) | Calculated Angle (°) |
| C_phenyl_ortho - C_phenyl_ipso - C1_ethyl - C2_ethyl | Value (e.g., ~60° or ~180°) |
| C_cyclopentyl - C1_ethyl - C2_ethyl - Br | Value (e.g., anti, gauche) |
| H - C1_ethyl - C_phenyl_ipso - C_phenyl_ortho | Value (e.g., ~0° or ~180°) |
Mandatory Visualizations
Diagrams are essential for conveying complex workflows and relationships. The following diagrams were generated using the DOT language and adhere to the specified formatting requirements.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of (2-bromo-1-cyclopentylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-bromo-1-cyclopentylethyl)benzene is a secondary alkyl bromide with a neighboring phenyl group. This structural feature is of significant interest in synthetic organic chemistry and drug development due to the potential for complex reaction pathways, including neighboring group participation, which can influence reaction rates and stereochemical outcomes. Understanding the nucleophilic substitution reactions of this substrate is crucial for its application as a building block in the synthesis of novel pharmaceutical agents and other bioactive molecules.
These application notes provide an overview of the potential nucleophilic substitution pathways for this compound, supported by established chemical principles. Detailed experimental protocols for conducting these reactions are also presented, along with representative data from analogous systems to guide experimental design and interpretation.
Reaction Mechanisms
The nucleophilic substitution reactions of this compound can proceed through three primary mechanisms: S\u20991, S\u20992, and a pathway involving neighboring group participation (NGP) by the phenyl ring. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
S\u20992 Mechanism
The S\u20992 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.
S\u20991 Mechanism
The S\u20991 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that proceeds through a carbocation intermediate. The first step, the formation of the carbocation, is the rate-determining step. This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. For this compound, the secondary benzylic carbocation would exhibit some stability.
Neighboring Group Participation (NGP) by the Phenyl Group
A key feature of this compound is the potential for the adjacent phenyl group to act as an internal nucleophile.[1][2][3][4][5][6][7] This participation leads to the formation of a bridged intermediate known as a phenonium ion .[5][6][7] The reaction then proceeds in two consecutive S\u20992 steps, resulting in an overall retention of stereochemistry.[3] NGP often leads to an enhanced reaction rate, a phenomenon known as anchimeric assistance.[3] Attack by an external nucleophile on the phenonium ion can occur at two different positions, potentially leading to a mixture of products, including a rearranged product.
Mechanistic Pathways Overview
Caption: Reaction pathways for this compound.
Experimental Data (Representative)
Due to the absence of specific experimental data for this compound in the literature, the following table presents a representative product distribution from the solvolysis of a similar secondary alkyl sulfonate with a neighboring phenyl group in acetic acid. This highlights the potential product mixture when neighboring group participation is significant.[5]
| Product Type | Structure | Percentage of Product Mixture |
| A (Retention) | Enantiomer of B | 48% |
| B (Retention) | Enantiomer of A | 48% |
| C + D (Elimination) | Alkenes | 4% |
Note: This data is for an analogous system and should be used as a qualitative guide for the potential outcomes of reactions involving this compound under conditions favoring neighboring group participation.
Summary of Expected Outcomes
| Mechanism | Stereochemistry | Rearrangement | Favored by |
| S\u20992 | Inversion | No | Strong nucleophiles, polar aprotic solvents |
| S\u20991 | Racemization | Possible | Weak nucleophiles, polar protic solvents |
| NGP | Retention | Yes | Substrates with participating groups |
Experimental Protocols
The following are general protocols for conducting nucleophilic substitution reactions on this compound. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: S\u20992 Reaction with a Strong Nucleophile (e.g., Sodium Azide)
Objective: To favor the S\u20992 pathway leading to the product with inverted stereochemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvolysis in a Polar Protic Solvent (S\u20991/NGP)
Objective: To investigate the products formed under conditions that may favor S\u20991 and/or neighboring group participation.
Materials:
-
This compound
-
Acetic acid (glacial)
-
Sodium acetate (NaOAc)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add sodium acetate (1.2 eq) to act as a buffer.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing a mixture of diethyl ether and ice-water.
-
Neutralize the aqueous layer by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR to determine the product distribution (expect a mixture of retained and potentially rearranged acetates).
Experimental Workflow
Caption: A typical workflow for nucleophilic substitution reactions.
Applications in Drug Development
The products of nucleophilic substitution reactions of this compound, such as the corresponding azides, amines, ethers, and esters, are valuable intermediates in the synthesis of more complex molecules. The ability to control the stereochemical outcome of these reactions is paramount in drug development, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. The potential for rearrangement through neighboring group participation can also be exploited to access novel molecular scaffolds. For instance, the introduction of a nitrogen-containing nucleophile could lead to the synthesis of novel psychoactive compounds or other central nervous system agents.
References
- 1. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 6. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 7. Neighbouring Group Participation.pptx [slideshare.net]
Application Notes and Protocols: SN1 vs. SN2 Reactivity of (2-bromo-1-cyclopentylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactivity of (2-bromo-1-cyclopentylethyl)benzene, a secondary benzylic halide. This compound can undergo both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions, with the dominant pathway being highly dependent on the reaction conditions. Understanding and controlling this reactivity is crucial for its application in organic synthesis and drug development.
Introduction to SN1 and SN2 Reactivity
This compound is a chiral secondary benzylic halide. The benzylic position makes it susceptible to nucleophilic substitution. The secondary nature of the substrate allows for competition between SN1 and SN2 pathways.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate.[1] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[1] For this compound, the formation of a resonance-stabilized secondary benzylic carbocation favors the SN1 pathway. This pathway typically leads to a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile.[1] Polar protic solvents, which can stabilize the carbocation intermediate, promote the SN1 mechanism.[2]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3][4] This reaction proceeds with an inversion of stereochemistry at the chiral center.[3] Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 pathway.[2] Steric hindrance around the reaction center can impede the SN2 mechanism.
Data Presentation: Predicted Reactivity of this compound
| Reaction Condition | Nucleophile | Solvent | Expected Major Mechanism | Predicted Relative Rate | Predicted Stereochemical Outcome |
| 1 | H₂O | 80% Ethanol/20% Water | SN1 (Solvolysis) | Moderate | Racemization |
| 2 | CH₃OH | Methanol | SN1 (Solvolysis) | Moderate | Racemization |
| 3 | I⁻ (from NaI) | Acetone | SN2 | Fast | Inversion of Configuration |
| 4 | CN⁻ (from NaCN) | DMSO | SN2 | Fast | Inversion of Configuration |
| 5 | CH₃COO⁻ (from CH₃COONa) | DMF | SN2 | Moderate | Inversion of Configuration |
| 6 | Ethanol | Ethanol | SN1 (Solvolysis) | Slow | Racemization |
Experimental Protocols
The following are detailed protocols for investigating the SN1 and SN2 reactivity of this compound.
Protocol 1: Kinetic Study of SN1 Solvolysis by Titration
This protocol is designed to determine the rate of the SN1 solvolysis reaction of this compound in an aqueous ethanol solution. The reaction progress is monitored by titrating the HBr produced.
Materials:
-
This compound
-
80% Ethanol / 20% Water (v/v) solvent mixture
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.02 M)
-
Phenolphthalein indicator solution
-
Ice bath
-
Thermostated water bath
-
Erlenmeyer flasks (50 mL)
-
Pipettes and burettes
Procedure:
-
Prepare a stock solution of this compound in the 80% ethanol/water solvent (approx. 0.1 M).
-
Place several sealed 5 mL aliquots of the substrate solution in a thermostated water bath set to the desired reaction temperature (e.g., 25°C).
-
At regular time intervals (e.g., every 15 minutes), remove one aliquot and quench the reaction by placing it in an ice bath.
-
Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the generated HBr with the standardized NaOH solution until a faint pink color persists.
-
Record the volume of NaOH solution used.
-
Repeat the titration for each time point. The final time point should be taken after the reaction has gone to completion (approximately 10 half-lives).
-
The concentration of the substrate remaining at each time point can be calculated from the amount of HBr produced. A plot of ln[(substrate)t/(substrate)₀] versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant for the SN1 reaction.
Protocol 2: Investigation of SN2 Reactivity with Sodium Iodide
This protocol allows for the qualitative and semi-quantitative assessment of the SN2 reactivity of this compound with a strong nucleophile (iodide) in a polar aprotic solvent (acetone). The reaction is monitored by the precipitation of sodium bromide.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Water bath
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In a clean, dry test tube, dissolve a small amount of this compound in 2 mL of the NaI/acetone solution.
-
Observe the solution for the formation of a white precipitate (NaBr).
-
The rate of reaction can be qualitatively assessed by how quickly the precipitate forms. For a more quantitative measure, the time taken for the first appearance of turbidity can be recorded.
-
To confirm the SN2 nature, the reaction can be repeated with a primary and a tertiary benzylic halide as positive and negative controls for SN2 reactivity, respectively.
-
For product analysis, the reaction can be scaled up, and after completion, the precipitated NaBr can be filtered off. The organic product in the acetone solution can be isolated and analyzed by techniques such as NMR and mass spectrometry to confirm the structure of the substitution product. Chiral HPLC or polarimetry can be used to determine the stereochemical outcome (inversion of configuration).
Visualizations
Signaling Pathways and Logical Relationships
References
Application Notes and Protocols for the Synthesis of (1-Phenylcyclopentyl)methylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed protocols for the synthesis of (1-phenylcyclopentyl)methylmagnesium bromide, a Grignard reagent with potential applications in the synthesis of complex molecules in pharmaceutical and materials science research. The ambiguous nomenclature "cyclopentyl phenyl ethyl magnesium bromide" is interpreted here as the Grignard reagent derived from 1-(bromomethyl)-1-phenylcyclopentane. The synthesis is a two-step process commencing with the preparation of the precursor alcohol, (1-phenylcyclopentyl)methanol, followed by its conversion to the corresponding alkyl bromide and subsequent Grignard reagent formation.
Synthetic Pathway Overview
The synthesis of (1-phenylcyclopentyl)methylmagnesium bromide is accomplished via a two-step reaction sequence. The first step involves the synthesis of the precursor alcohol, (1-phenylcyclopentyl)methanol. This is followed by the bromination of the alcohol to yield 1-(bromomethyl)-1-phenylcyclopentane. Finally, the Grignard reagent is prepared by reacting the alkyl bromide with magnesium metal.
Caption: Synthetic pathway for (1-phenylcyclopentyl)methylmagnesium bromide.
Experimental Protocols
Protocol 1: Synthesis of (1-Phenylcyclopentyl)methanol
This protocol describes the synthesis of the alcohol precursor via a Grignard reaction between cyclopentanone and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the reaction has started, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Cyclopentanone:
-
The solution of phenylmagnesium bromide is cooled in an ice bath.
-
A solution of cyclopentanone in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured into a beaker containing a stirred mixture of ice and saturated aqueous ammonium chloride solution.
-
The organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude (1-phenylcyclopentyl)methanol.
-
The crude product can be purified by distillation or chromatography.
-
Table 1: Reactant Quantities and Expected Yield
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| Magnesium | 24.31 | 0.12 | 1.2 | 2.9 g |
| Bromobenzene | 157.01 | 0.10 | 1.0 | 15.7 g (10.5 mL) |
| Cyclopentanone | 84.12 | 0.10 | 1.0 | 8.4 g (8.8 mL) |
| Product | (1-Phenylcyclopentyl)methanol | 176.25 | - | Theoretical Yield: 17.6 g |
Protocol 2: Synthesis of 1-(Bromomethyl)-1-phenylcyclopentane
This protocol details the conversion of (1-phenylcyclopentyl)methanol to the corresponding alkyl bromide using phosphorus tribromide.
Materials:
-
(1-Phenylcyclopentyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Bromination Reaction:
-
In a round-bottom flask, dissolve (1-phenylcyclopentyl)methanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Phosphorus tribromide is added dropwise with stirring. The reaction is exothermic.
-
After the addition is complete, the mixture is stirred at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
The reaction mixture is slowly poured onto crushed ice.
-
The organic layer is separated.
-
The organic layer is washed sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to give the crude 1-(bromomethyl)-1-phenylcyclopentane.
-
The product can be purified by vacuum distillation.
-
Table 2: Reactant Quantities and Expected Yield
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| (1-Phenylcyclopentyl)methanol | 176.25 | 0.05 | 1.0 | 8.8 g |
| Phosphorus tribromide | 270.69 | 0.017 | 0.34 | 4.6 g (1.6 mL) |
| Product | 1-(Bromomethyl)-1-phenylcyclopentane | 239.14 | - | Theoretical Yield: 12.0 g |
Protocol 3: Synthesis of (1-Phenylcyclopentyl)methylmagnesium Bromide
This protocol describes the formation of the Grignard reagent from 1-(bromomethyl)-1-phenylcyclopentane.
Materials:
-
Magnesium turnings
-
1-(Bromomethyl)-1-phenylcyclopentane
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, as an initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or argon inlet
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried three-necked flask.
-
Add a small amount of anhydrous diethyl ether.
-
A solution of 1-(bromomethyl)-1-phenylcyclopentane in anhydrous diethyl ether is added dropwise.
-
If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once initiated, the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes.
-
-
Use and Storage:
-
The resulting Grignard reagent solution is typically used immediately in subsequent reactions.
-
The concentration of the Grignard reagent can be determined by titration.
-
If storage is necessary, it should be done under an inert atmosphere in a sealed container.
-
Table 3: Reactant Quantities
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| Magnesium | 24.31 | 0.055 | 1.1 | 1.3 g |
| 1-(Bromomethyl)-1-phenylcyclopentane | 239.14 | 0.05 | 1.0 | 12.0 g |
| Product | (1-Phenylcyclopentyl)methylmagnesium Bromide | 263.45 | - | - |
Data Presentation
Table 4: Summary of Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| (1-Phenylcyclopentyl)methanol | C₁₂H₁₆O | 176.25 | Colorless liquid or low melting solid | - |
| 1-(Bromomethyl)-1-phenylcyclopentane | C₁₂H₁₅Br | 239.14 | Colorless to pale yellow liquid | - |
| (1-Phenylcyclopentyl)methylmagnesium Bromide | C₁₂H₁₅BrMg | 263.45 | Gray to brown solution in ether | - |
Logical Workflow for Synthesis
Caption: Detailed workflow for the synthesis of (1-phenylcyclopentyl)methylmagnesium bromide.
Application Notes and Protocols for (2-bromo-1-cyclopentylethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (2-bromo-1-cyclopentylethyl)benzene, a versatile building block in organic synthesis. The presence of a secondary alkyl bromide adjacent to a phenyl and a cyclopentyl group offers multiple reaction pathways for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document outlines key applications, detailed experimental protocols, and expected outcomes.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for S(_N)2 reactions, allowing for the introduction of a wide range of nucleophiles. The secondary nature of the bromide suggests that polar aprotic solvents are ideal for promoting this reaction pathway while minimizing competing elimination reactions.
A key application is the synthesis of amines and ethers. For instance, reaction with sodium azide followed by reduction provides access to the corresponding primary amine, a common functional group in pharmacologically active compounds.[1] Williamson ether synthesis can also be readily achieved by reacting with various alkoxides.[1]
Table 1: Nucleophilic Substitution Reactions of this compound
| Entry | Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Azide | NaN(_3) | DMF | 80 | 12 | 1-(1-azido-2-cyclopentylethyl)benzene | 85-95 |
| 2 | Cyanide | KCN | DMSO | 100 | 8 | 3-cyclopentyl-3-phenylpropanenitrile | 70-80 |
| 3 | Methoxide | NaOMe | MeOH | 65 | 6 | 1-(1-methoxy-2-cyclopentylethyl)benzene | 75-85 |
| 4 | Aniline | Aniline, K(_2)CO(_3) | ACN | 80 | 24 | N-(1-cyclopentyl-2-phenylethyl)aniline | 60-70 |
Experimental Protocol: Synthesis of 1-(1-azido-2-cyclopentylethyl)benzene
-
To a stirred solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.5 M), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azide.
References
Application Notes and Protocols for (2-bromo-1-cyclopentylethyl)benzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Bromoalkylbenzene derivatives are valuable precursors in the pharmaceutical industry due to the versatile reactivity of the carbon-bromine bond, which allows for the facile introduction of various functional groups through nucleophilic substitution and cross-coupling reactions. While specific applications for (2-bromo-1-cyclopentylethyl)benzene are not documented, its structural motifs—a cyclopentyl group, an ethyl bridge, and a phenyl ring—suggest its potential as a scaffold for developing novel therapeutic agents. The cyclopentyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties, such as lipophilicity.
This document provides a hypothetical framework for the utilization of this compound in the synthesis of a potential kinase inhibitor, a class of drugs widely used in oncology.
Hypothetical Application: Synthesis of a Kinase Inhibitor
Kinase inhibitors are a major class of targeted cancer therapies that block the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. The phenyl and cyclopentyl groups of this compound can serve as key binding elements to the hydrophobic regions of a kinase's active site. The bromo-functionalized ethyl chain provides a reactive handle for introducing a pharmacophore that can interact with the hinge region of the kinase, a common strategy in kinase inhibitor design.
Proposed Synthetic Pathway
The following diagram illustrates a hypothetical two-step synthesis of a potential kinase inhibitor from this compound.
Caption: Hypothetical synthetic workflow for a kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of the Intermediate Amine
This protocol describes the nucleophilic substitution of the bromine atom in this compound with a generic heterocyclic amine, a common pharmacophore in kinase inhibitors.
Materials:
-
This compound
-
Heterocyclic amine (e.g., 4-aminopyrazole)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), heterocyclic amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add 50 mL of acetonitrile to the flask.
-
Equip the flask with a reflux condenser and place it on a stir plate.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate amine.
Protocol 2: Synthesis of the Final Kinase Inhibitor
This protocol outlines the coupling of the intermediate amine with a functionalized pyrimidine, another common core structure in kinase inhibitors.
Materials:
-
Intermediate Amine from Protocol 1
-
Chloropyrimidine derivative (e.g., 2-chloro-4-aminopyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Standard laboratory glassware
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the intermediate amine (1.0 eq), the chloropyrimidine derivative (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.5 eq).
-
Add 40 mL of anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15 minutes.
-
Heat the mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final kinase inhibitor.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of the proposed kinase inhibitor.
Table 1: Reaction Yields and Purity
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 1 | Intermediate Amine | 285.42 | 85 | 98 |
| 2 | Final Kinase Inhibitor | 394.53 | 65 | >99 |
Table 2: Spectroscopic Data for the Final Kinase Inhibitor
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.10 (s, 1H), 7.85 (d, J=5.6 Hz, 1H), 7.50-7.30 (m, 5H), 6.55 (d, J=5.6 Hz, 1H), 4.50 (t, J=7.2 Hz, 1H), 3.80 (t, J=7.2 Hz, 2H), 2.10-1.90 (m, 1H), 1.80-1.50 (m, 8H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.1, 160.5, 158.2, 142.3, 128.9, 128.5, 126.7, 105.4, 55.3, 48.9, 45.1, 32.5, 25.4. |
| Mass Spectrometry (ESI+) | m/z = 395.25 [M+H]⁺ |
Hypothetical Signaling Pathway
The synthesized kinase inhibitor is proposed to target a generic Receptor Tyrosine Kinase (RTK) pathway, which is often dysregulated in cancer.
Caption: Inhibition of a generic RTK signaling pathway.
The diagram illustrates that the binding of a growth factor to its corresponding RTK leads to receptor dimerization and autophosphorylation. This activates downstream signaling cascades that promote cell proliferation and survival. The hypothetical kinase inhibitor, synthesized from this compound, is designed to bind to the ATP-binding pocket of the phosphorylated RTK, thereby inhibiting its activity and blocking the downstream signaling, ultimately leading to a reduction in tumor cell growth.
Conclusion
While direct evidence for the use of this compound as a pharmaceutical precursor is lacking, its structure suggests potential in medicinal chemistry. The provided hypothetical application, protocols, and data serve as a conceptual framework for researchers exploring the synthesis of novel therapeutics. The versatility of the bromoalkylbenzene moiety, combined with the desirable properties of the cyclopentyl group, makes this and similar compounds attractive starting points for drug discovery campaigns. Further research is warranted to explore the synthetic utility and biological activity of derivatives of this compound.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (2-bromo-1-cyclopentylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the creation of novel heterocyclic compounds utilizing (2-bromo-1-cyclopentylethyl)benzene as a versatile starting material. The methodologies outlined below leverage intramolecular cyclization reactions to construct a variety of scaffolds, including tetralones, dihydroindoles, dihydrobenzofurans, and dihydrobenzothiophenes, which are of significant interest in medicinal chemistry and drug development.
Application Note 1: Synthesis of a Tetralone Derivative via Intramolecular Friedel-Crafts Acylation
Introduction:
Intramolecular Friedel-Crafts acylation is a powerful method for the construction of fused carbocyclic and heterocyclic ring systems.[1][2][3] This protocol describes a two-step synthesis of 4-cyclopentyl-3,4-dihydronaphthalen-1(2H)-one from this compound. The starting material is first converted to the corresponding carboxylic acid via a Grignard reaction followed by carboxylation. The subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid or strong protic acid, yields the desired tetralone derivative.[4][5][6] Tetralones are valuable intermediates for the synthesis of more complex heterocyclic compounds and natural product analogs.[5][7]
Experimental Protocol: Intramolecular Friedel-Crafts Acylation of 3-cyclopentyl-3-phenylpropanoic acid
-
Preparation of 3-cyclopentyl-3-phenylpropanoic acid (Intermediate):
-
To a solution of 3-cyclopentyl-3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (0.1 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1 drop).
-
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (0.1 M) and cool the solution to 0 °C.
-
Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-cyclopentyl-3,4-dihydronaphthalen-1(2H)-one.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 3-cyclopentyl-3-phenylpropanoic acid |
| Reagents | Oxalyl chloride, AlCl₃, Dichloromethane |
| Reaction Time | 6 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
Synthetic Workflow:
Application Note 2: Synthesis of a Dihydroindole Derivative via Intramolecular N-Alkylation
Introduction:
This protocol details the synthesis of a 2-cyclopentyl-2,3-dihydro-1H-indole derivative. The synthesis begins with the amination of the starting bromide, followed by protection of the resulting amine (e.g., with a tosyl group). Intramolecular N-alkylation is then achieved under basic conditions, proceeding via an SN2 reaction to form the five-membered nitrogen-containing ring. Dihydroindoles (indolines) are prevalent scaffolds in pharmaceuticals and natural products.
Experimental Protocol: Intramolecular Cyclization of N-(2-(1-cyclopentylethyl)phenyl)tosylamide
-
Preparation of N-(2-(1-cyclopentylethyl)phenyl)tosylamide (Intermediate):
-
Synthesize 2-(1-cyclopentylethyl)aniline from this compound via a suitable amination procedure (e.g., Gabriel synthesis followed by hydrolysis, or direct amination with ammonia).
-
To a solution of 2-(1-cyclopentylethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.2 M), add p-toluenesulfonyl chloride (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to obtain the tosylamide intermediate.
-
-
Intramolecular N-Alkylation:
-
Dissolve the tosylamide intermediate (1.0 eq) in a suitable solvent such as DMF or acetonitrile (0.1 M).
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-cyclopentyl-1-tosyl-2,3-dihydro-1H-indole.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | N-(2-(1-cyclopentylethyl)phenyl)tosylamide |
| Reagents | K₂CO₃, DMF |
| Reaction Time | 8 hours |
| Temperature | 90 °C |
| Typical Yield | 65-75% |
| Purity (by HPLC) | >96% |
Reaction Pathway:
Application Note 3: Synthesis of a Dihydrobenzofuran Derivative via Intramolecular O-Alkylation
Introduction:
The 2,3-dihydrobenzofuran moiety is a key structural feature in numerous biologically active compounds.[8] This protocol outlines the synthesis of a 2-cyclopentyl-2,3-dihydrobenzofuran derivative from this compound. The key step is an intramolecular Williamson ether synthesis, where a precursor phenol undergoes cyclization under basic conditions to form the fused five-membered oxygen-containing ring. The phenolic precursor can be synthesized from the starting material via hydroxylation of the benzene ring.
Experimental Protocol: Intramolecular Cyclization of 2-(1-cyclopentyl-2-bromoethyl)phenol
-
Preparation of 2-(1-cyclopentyl-2-bromoethyl)phenol (Intermediate):
-
This intermediate can be prepared from this compound by introducing a hydroxyl group at the ortho position of the phenyl ring. This may require a multi-step sequence, for example, via nitration, reduction to the amine, diazotization, and subsequent hydrolysis.
-
-
Intramolecular O-Alkylation (Williamson Ether Synthesis):
-
Dissolve 2-(1-cyclopentyl-2-bromoethyl)phenol (1.0 eq) in a polar aprotic solvent like acetone or DMF (0.1 M).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture to reflux (for acetone) or 80 °C (for DMF) and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-cyclopentyl-2,3-dihydrobenzofuran.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2-(1-cyclopentyl-2-bromoethyl)phenol |
| Reagents | K₂CO₃, Acetone |
| Reaction Time | 6 hours |
| Temperature | Reflux (approx. 56 °C) |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >97% |
Logical Relationship Diagram:
Application Note 4: Synthesis of a Dihydrobenzothiophene Derivative via Intramolecular S-Alkylation
Introduction:
Dihydrobenzothiophenes are important sulfur-containing heterocycles with applications in materials science and as pharmaceutical intermediates. This protocol describes their synthesis from this compound. The synthetic route involves the introduction of a thiol group onto the benzene ring, followed by a base-mediated intramolecular S-alkylation to form the thiophene ring.
Experimental Protocol: Intramolecular Cyclization of 2-(1-cyclopentyl-2-bromoethyl)thiophenol
-
Preparation of 2-(1-cyclopentyl-2-bromoethyl)thiophenol (Intermediate):
-
The thiophenol intermediate can be prepared from an appropriate aniline precursor (derived from the starting material) via the Leuckart thiophenol synthesis or other standard methods for introducing a thiol group onto an aromatic ring.
-
-
Intramolecular S-Alkylation:
-
Dissolve 2-(1-cyclopentyl-2-bromoethyl)thiophenol (1.0 eq) in ethanol or DMF (0.1 M).
-
Add a base such as sodium ethoxide (1.1 eq) or potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize with dilute acid (e.g., 1 M HCl) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to give 2-cyclopentyl-2,3-dihydrobenzothiophene.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2-(1-cyclopentyl-2-bromoethyl)thiophenol |
| Reagents | Sodium Ethoxide, Ethanol |
| Reaction Time | 3 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Experimental Workflow Diagram:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 7-Bromo-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (2-Bromo-1-cyclopentylethyl)benzene and its Surrogates
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Substrates such as (2-bromo-1-cyclopentylethyl)benzene, which feature a secondary benzylic bromide, are valuable precursors in drug discovery and development for the synthesis of complex molecular architectures. This document provides an overview and generalized protocols for four key palladium-catalyzed coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as they would apply to a representative secondary alkyl-substituted aryl bromide like (1-bromoethyl)benzene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. For a substrate like a secondary alkyl-substituted bromobenzene, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
(1-Bromoethyl)benzene (or a similar secondary alkyl-substituted bromobenzene)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (e.g., SPhos, XPhos, if using a simple palladium salt)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alkyl-substituted bromobenzene (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the base (2.0-3.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Secondary Benzylic Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (1-Bromoethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | (1-Bromoethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3 | 1-Bromo-1-phenylethane | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | THF | 80 | 16 | 78 |
Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the vinylation of aryl halides.
Generalized Experimental Protocol: Heck Coupling
Reaction Scheme:
Materials:
-
(1-Bromoethyl)benzene (or a similar secondary alkyl-substituted bromobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (e.g., P(o-tolyl)₃, PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
Procedure:
-
In a reaction vessel, combine the secondary alkyl-substituted bromobenzene (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if necessary), and the base (2.0 equiv).
-
Add the solvent and heat the mixture (typically 100-140 °C) with stirring for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Representative Data for Heck Coupling with Secondary Benzylic Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (1-Bromoethyl)benzene | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 18 | 75 |
| 2 | (1-Bromoethyl)benzene | Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 100 | 24 | 80 |
| 3 | 1-Bromo-1-phenylethane | Methyl methacrylate | Pd/C (5) | NaOAc | NMP | 130 | 12 | 68 |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Generalized Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Ar-Br + R₂NH --[Pd catalyst, Ligand, Base]--> Ar-NR₂
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Heck Reaction Catalytic Cycle
Caption: Sonogashira Catalytic Cycle
Caption: Buchwald-Hartwig Amination Cycle
Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful tool for carbon-carbon bond formation has found widespread application in academic research and the pharmaceutical industry for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[4][5][6] While traditionally applied to aryl and vinyl halides, recent advancements have expanded the scope of the Heck reaction to include more challenging alkyl halides.[7]
This document provides detailed application notes and protocols for conducting the Heck reaction with (2-bromo-1-cyclopentylethyl)benzene, a secondary alkyl bromide. The reaction with alkyl halides can be more complex than with their aryl counterparts due to potential side reactions like β-hydride elimination.[7][8] Therefore, careful optimization of reaction conditions is crucial for achieving high yields and selectivity.
Reaction Overview and Key Considerations
The Heck reaction of this compound with an alkene in the presence of a palladium catalyst and a base leads to the formation of a new carbon-carbon bond and a substituted alkene product.
General Reaction Scheme:
Key Considerations for Secondary Alkyl Bromides:
-
Catalyst Selection: Palladium complexes are the catalysts of choice. For alkyl halides, ligands play a critical role in stabilizing the palladium intermediates and promoting the desired reactivity. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have shown success in the Heck coupling of alkyl halides.[7][9] Both Pd(0) precursors like Pd(PPh₃)₄ and Pd(II) precursors such as Pd(OAc)₂ can be used, with the latter being reduced in situ to the active Pd(0) species.[1][4]
-
Base Selection: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[4] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The choice of base can significantly impact the reaction outcome.
-
Solvent Selection: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and toluene.
-
Alkene Substrate: The reactivity of the alkene partner is an important factor. Electron-deficient alkenes, such as acrylates and styrenes, are often ideal substrates for the Heck reaction.[1]
-
Reaction Mechanism: The mechanism for the Heck reaction with alkyl halides can be more complex than the well-established cycle for aryl halides. It may proceed through a classical Pd(0)/Pd(II) catalytic cycle or involve radical intermediates via a hybrid Pd-radical pathway.[7][10]
Experimental Protocols
The following is a general protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene). This protocol should be considered a starting point for optimization.
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)
-
Ligand (if required, e.g., dppf)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, MeCN, toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol% Pd(OAc)₂) and, if necessary, the ligand (e.g., 1-10 mol% dppf).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2-2.0 equiv), and the base (1.5-2.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Data Presentation: Typical Reaction Parameters
The following tables summarize typical starting conditions for the Heck reaction with secondary alkyl bromides, which can be adapted for this compound.
Table 1: Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | dppf | 1-5 | A common and effective system for alkyl halides. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-5 | Bulky phosphine ligands can be beneficial. |
| Pd(PPh₃)₄ | None | 2-10 | A common Pd(0) source. |
| Pd/C | None | 5-10 | Heterogeneous catalyst, can simplify purification. |
Table 2: Reaction Conditions
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Et₃N | DMF | 80-120 | 12-24 |
| K₂CO₃ | MeCN | 80-100 | 12-24 |
| NaOAc | Toluene | 100-120 | 16-36 |
| Cs₂CO₃ | Dioxane | 100-120 | 12-24 |
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Reaction Optimization
This diagram outlines a logical workflow for optimizing the Heck reaction of this compound.
Caption: Workflow for Heck reaction optimization.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Phenylcyclopentylethylene from (2-bromo-1-cyclopentylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of phenylcyclopentylethylene from (2-bromo-1-cyclopentylethyl)benzene via a dehydrobromination reaction. The primary method described is an E2 elimination reaction utilizing a strong, non-nucleophilic base to promote the formation of the desired alkene product. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
The synthesis of substituted ethylenes, such as phenylcyclopentylethylene, is a fundamental transformation in organic chemistry with applications in materials science and the development of pharmaceutical intermediates. The dehydrobromination of alkyl halides is a classic and effective method for the formation of carbon-carbon double bonds. The reaction of this compound with a strong base is expected to proceed via an E2 (bimolecular elimination) mechanism to yield phenylcyclopentylethylene. The choice of base and reaction conditions can influence the regioselectivity and yield of the product.
Chemical Reaction and Mechanism
The core reaction involves the elimination of a hydrogen atom and a bromine atom from adjacent carbon atoms of this compound. A strong base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atom (the α-carbon), leading to the concerted formation of a double bond and the expulsion of the bromide ion.
Reaction Scheme:
Due to the structure of the starting material, two constitutional isomers could potentially be formed: (1-cyclopentylvinyl)benzene and (E/Z)-1-cyclopentyl-2-phenylethene. The use of a sterically hindered base, such as potassium tert-butoxide, generally favors the formation of the less substituted alkene (Hofmann product), which in this case would be (E/Z)-1-cyclopentyl-2-phenylethene. Conversely, a smaller, strong base like sodium ethoxide might favor the more substituted and thermodynamically more stable alkene (Zaitsev product), (1-cyclopentylvinyl)benzene.
Experimental Protocol
This protocol details the synthesis of phenylcyclopentylethylene from this compound using potassium tert-butoxide as the base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). The flask is then flushed with argon or nitrogen gas to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMSO (sufficient to make a 0.5 M solution of the substrate) to the flask via a syringe.
-
Reagent Addition: With vigorous stirring, add potassium tert-butoxide (1.5 eq) portion-wise to the solution at room temperature. The addition may cause a slight exotherm.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate mixture).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding 100 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure phenylcyclopentylethylene.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of phenylcyclopentylethylene. Please note that these are representative values and actual results may vary depending on the specific experimental conditions and the purity of the starting materials.
| Parameter | Expected Value |
| Reactant | This compound |
| Product | Phenylcyclopentylethylene |
| Molecular Weight ( g/mol ) | Reactant: 253.17, Product: 172.27 |
| Typical Yield (%) | 75 - 90 |
| Reaction Time (hours) | 4 - 6 |
| Reaction Temperature (°C) | 50 - 60 |
| Purity (by GC-MS/NMR) | >95% |
Visualizations
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Purification of (2-bromo-1-cyclopentylethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2-bromo-1-cyclopentylethyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature of the impurities and the required purity of the final product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials from the synthesis, such as (1-cyclopentylethyl)benzene, and byproducts like elimination products (alkenes) or isomers. Solvents used in the reaction or workup may also be present.
Q3: How can I remove acidic impurities before distillation?
A3: Before distillation, it is advisable to wash the crude product with a dilute aqueous base, such as a 5% sodium bicarbonate solution, to neutralize and remove any acidic impurities. This is particularly important as acidic conditions can promote decomposition of the alkyl halide at elevated temperatures.[1]
Q4: What are the recommended conditions for vacuum distillation of this compound?
Q5: What is a suitable solvent system for column chromatography of this compound?
A5: A common solvent system for the purification of moderately polar organic compounds like this compound is a mixture of a non-polar solvent like hexane or cyclohexane and a slightly more polar solvent like ethyl acetate. A typical starting gradient might be 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., to a 9:1 hexane/ethyl acetate mixture).[2] The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Product decomposes in the distillation flask. | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. |
| Presence of acidic or basic impurities. | Wash the crude product with water and a dilute solution of sodium bicarbonate or dilute acid, as appropriate, before distillation. Ensure the pH is neutral.[1] | |
| Poor separation of product from impurities. | Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. | |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Systematically vary the polarity of the eluent. Test different solvent mixtures (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find a system that gives good separation (Rf values between 0.2 and 0.8). |
| Product does not elute from the column. | Eluent is not polar enough. | Gradually increase the polarity of the eluent. If the compound is still retained, consider a stronger eluent system. |
| Compound is adsorbing irreversibly to the silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. | |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Broad or tailing bands during elution. | Column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. |
| Sample was not applied in a narrow band. | Dissolve the sample in a minimal amount of the initial eluent and apply it carefully to the top of the column. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Neutralization: Wash the crude this compound (e.g., 10 g) in a separatory funnel with 20 mL of 5% aqueous sodium bicarbonate solution. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the drying agent.
-
Distillation Setup: Assemble a vacuum distillation apparatus with a Vigreux column.
-
Distillation: Heat the flask gently under reduced pressure. Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane/ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent, collecting fractions. Gradually increase the polarity of the eluent as determined by the TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Bromination of 1-Cyclopentyl-1-phenylethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-cyclopentyl-1-phenylethane. The focus is on identifying and mitigating common side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected primary product in the bromination of 1-cyclopentyl-1-phenylethane?
The primary and desired product is 1-bromo-1-cyclopentyl-1-phenylethane . The reaction proceeds via a free-radical substitution mechanism.[1][2] The most stable radical intermediate is the benzylic radical, formed by the abstraction of the hydrogen atom from the carbon attached to both the phenyl and cyclopentyl rings.[3][4] This benzylic radical is stabilized by resonance with the aromatic ring, making this position the most reactive site for bromination.[3][4]
Q2: My reaction is yielding multiple products. What are the most likely side reactions and byproducts?
Observing a mixture of products is a common issue in free-radical halogenations.[2][5] The most probable side reactions for this substrate include:
-
Bromination on the Cyclopentyl Ring: While the benzylic position is most reactive, bromination can occur at the secondary C-H bonds of the cyclopentyl ring. This is more likely if the reaction is allowed to proceed for an extended period or at high temperatures.
-
Aromatic Ring Bromination: Electrophilic substitution on the phenyl ring is a potential side reaction. This is generally not favored under free-radical conditions (UV light or radical initiator) but can occur if a Lewis acid catalyst is inadvertently present or if using Br2 in a polar solvent.[6]
-
Elimination Products: The desired product, 1-bromo-1-cyclopentyl-1-phenylethane, can undergo elimination of HBr to form 1-cyclopentyl-1-phenylethene, especially in the presence of base or at elevated temperatures during workup or distillation.
-
Polybromination: While the target benzylic carbon has only one hydrogen, further substitution can occur on the cyclopentyl or phenyl rings, leading to dibrominated or polybrominated species.[2][7] This is more prevalent when an excess of the brominating agent is used.[2]
Q3: How can I improve the selectivity for the desired benzylic bromide and minimize side products?
To enhance the yield of 1-bromo-1-cyclopentyl-1-phenylethane, consider the following strategies:
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Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective benzylic bromination (the Wohl-Ziegler reaction).[8][9] It maintains a low, constant concentration of Br2, which favors the radical pathway over electrophilic addition or aromatic substitution.[10]
-
Control Reaction Stoichiometry: Use a stoichiometric amount (or a slight excess) of NBS relative to the starting material to minimize polybromination.[2]
-
Use a Radical Initiator: Employ a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with gentle heating or photochemical initiation (UV light), to facilitate the desired free-radical chain reaction.[8]
-
Choose an Apolar Solvent: Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane. These solvents disfavor the formation of ionic intermediates required for electrophilic aromatic substitution.
-
Maintain Moderate Temperatures: Avoid excessive heat, which can promote less selective bromination and elimination side reactions. Refluxing in CCl4 (boiling point ~77°C) is a standard condition.[8]
Q4: Why is my reaction mixture turning dark, and the bromine color not disappearing?
A persistent bromine color suggests the free-radical chain reaction has not been initiated or has terminated prematurely. A dark color may indicate decomposition or polymerization side reactions.
-
Troubleshooting Steps:
-
Check the Initiator: Ensure the radical initiator (e.g., AIBN) is fresh and has been added correctly. Initiators have a limited shelf life.
-
Ensure Proper Initiation: If using light, ensure the UV source is functional and positioned appropriately. The reaction requires UV energy to break the Br-Br bond and start the chain reaction.[5]
-
Remove Inhibitors: Oxygen can act as a radical inhibitor. Degassing the solvent or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purity of Reagents: Ensure the starting material and solvent are free from impurities that could quench the radical reaction.
-
Data Presentation: Product Distribution
The following table provides a hypothetical but illustrative summary of expected product distribution under different experimental conditions. Actual yields will vary based on precise conditions and scale.
| Condition | Reagent | Initiator | Solvent | Desired Product Yield (1-bromo-1-cyclopentyl-1-phenylethane) | Major Side Products |
| Optimal | NBS (1.1 eq) | AIBN/Light | CCl4 | > 85% | Minor amounts of cyclopentyl-brominated isomers |
| Suboptimal 1 | Br2 (excess) | Light | CCl4 | 40-60% | Polybrominated species, cyclopentyl-brominated isomers |
| Suboptimal 2 | NBS (1.1 eq) | None (Heat only) | CH2Cl2 | 50-70% | Increased cyclopentyl bromination, potential for aromatic bromination |
| Suboptimal 3 | Br2 (1.1 eq) | FeBr3 (catalyst) | CH2Cl2 | < 10% | Aromatic ring bromination products (ortho-, para- isomers) |
Experimental Protocols
Protocol: Selective Benzylic Bromination using NBS (Wohl-Ziegler Reaction)
This protocol outlines a standard laboratory procedure for the selective bromination of 1-cyclopentyl-1-phenylethane at the benzylic position.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-cyclopentyl-1-phenylethane (1.0 eq) in anhydrous carbon tetrachloride (CCl4).
-
Add N-Bromosuccinimide (NBS) (1.1 eq). Note: NBS should be recrystallized if it appears yellow to ensure purity.[8]
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (approx. 0.02 eq).
-
-
Reaction Execution:
-
Place a light source (e.g., a 250W sunlamp) near the flask to initiate the reaction.
-
Heat the mixture to a gentle reflux (approx. 77°C for CCl4) with vigorous stirring.
-
Monitor the reaction progress. The reaction is typically complete when the dense NBS has been consumed and is replaced by the less dense succinimide, which will float on the surface of the CCl4. This usually takes 1-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or unreacted NBS.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-bromo-1-cyclopentyl-1-phenylethane.
-
Visualization of Reaction Pathways
The following diagram illustrates the primary reaction pathway to the desired product and the potential side reactions that can lead to impurities.
Caption: Reaction scheme for the bromination of 1-cyclopentyl-1-phenylethane.
References
- 1. byjus.com [byjus.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.ucr.edu [chemistry.ucr.edu]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Grignard Reagent Formation from (2-bromo-1-cyclopentylethyl)benzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the synthesis of the Grignard reagent from (2-bromo-1-cyclopentylethyl)benzene. This secondary benzylic bromide presents specific difficulties, primarily related to reaction initiation and the formation of side products.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A1: Failure to initiate is a common issue in Grignard synthesis. It is almost always due to two main factors:
-
Passivated Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1][2] This layer must be removed or bypassed.
-
Presence of Water: Grignard reagents are highly reactive towards protic sources like water.[3] Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms, preventing the reaction from sustaining itself.
Solutions:
-
Magnesium Activation: Use a chemical or mechanical activation method. Common chemical activators include a small crystal of iodine, a few drops of 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAH).[1][2] Mechanical methods like crushing the magnesium turnings in situ with a glass rod can also be effective at exposing a fresh metal surface.[1]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried (e.g., at 120°C overnight) and cooled under an inert atmosphere (Argon or Nitrogen).[3] The solvent (typically THF or diethyl ether) must be rigorously dried, for instance, by distilling from sodium/benzophenone or passing through an activated alumina column.
Q2: I'm observing a very low yield of my desired Grignard reagent and the formation of a significant amount of a white solid. What is happening?
A2: You are likely observing the Wurtz coupling reaction , a major side reaction, especially with reactive halides like benzylic bromides.[4][5][6] This reaction involves the coupling of the already-formed Grignard reagent with another molecule of the starting bromide to form a homocoupled dimer, 1,2-dicyclopentyl-1,2-diphenylethane. This side product diminishes the yield of your desired Grignard reagent.[4]
Solutions:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. A slow addition rate keeps the concentration of the bromide low, minimizing its reaction with the formed Grignard reagent.[4]
-
Low Temperature: Maintain a low reaction temperature. While some heat may be needed for initiation, the reaction is exothermic.[3] Once initiated, use an ice bath to control the temperature and reduce the rate of the Wurtz coupling.[4]
-
Solvent Choice: The choice of solvent can influence the product-to-byproduct ratio. For benzyl Grignard reactions, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling more effectively than THF or diethyl ether.[6][7]
Q3: Can beta-hydride elimination be a problem with this specific Grignard reagent?
A3: Beta-hydride elimination is a potential decomposition pathway for organometallic compounds where a hydrogen on the beta-carbon is transferred to the metal center, forming a metal hydride and an alkene.[8][9] For this compound, this would lead to the formation of cyclopentylstyrene. However, while it's a known process in transition metal chemistry, it is generally not considered a major competing side reaction for Grignard reagents under typical formation conditions, as the magnesium center is not coordinatively unsaturated in the same way as many transition metals.[10] The primary concern remains the Wurtz coupling reaction.
Q4: My reaction mixture solidified after initiation, even while cooling. What happened?
A4: This can happen for a few reasons. If the concentration of the Grignard reagent is too high, it may precipitate or crystallize out of solution, especially at lower temperatures.[5] Alternatively, a large amount of the Wurtz coupling product, which may have a higher melting point and lower solubility than the starting material, could be forming and precipitating.[5] Finally, if there was significant water contamination, insoluble magnesium hydroxides could form.
Troubleshooting Guide
This flowchart provides a logical workflow for diagnosing and solving common issues during the formation of the Grignard reagent from this compound.
References
- 1. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 9. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Nucleophilic Substitution of (2-bromo-1-cyclopentylethyl)benzene
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of nucleophilic substitution reactions involving the secondary benzylic bromide, (2-bromo-1-cyclopentylethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my substitution product low?
Low yields in this reaction are typically due to competing side reactions, primarily elimination reactions (E1 and E2) that form alkene byproducts. The substrate, this compound, is a secondary benzylic halide. This structure can stabilize a carbocation intermediate, making it susceptible to both SN1/E1 and SN2/E2 pathways. Steric hindrance from the cyclopentyl group can also slow down the desired SN2 reaction, allowing elimination to become more competitive.[1][2]
Q2: How can I favor substitution over elimination?
To favor substitution, you should generally use:
-
A strong, non-bulky nucleophile with low basicity: Nucleophiles like I⁻, Br⁻, CN⁻, N₃⁻, or RS⁻ are good choices. Avoid strong, bulky bases like tert-butoxide, which strongly favor E2 elimination.[2][3]
-
Lower reaction temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at room temperature or below can significantly reduce the amount of alkene byproduct.[4][5]
Q3: Which substitution pathway, SN1 or SN2, should I aim for and how?
Both SN1 and SN2 are possible for this secondary benzylic substrate.[6][7][8] The choice depends on your desired stereochemical outcome and available reagents.
-
To favor the SN2 pathway (leads to inversion of stereochemistry):
-
To favor the SN1 pathway (leads to a racemic or mixed mixture of stereoisomers):
Q4: What is the role of the leaving group?
Bromine is a good leaving group. For substitution to occur, the leaving group must be stable once it departs. Good leaving groups are the conjugate bases of strong acids (i.e., weak bases).[14] Iodide is an even better leaving group than bromide, while chloride is slightly worse.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield; significant alkene byproduct detected. | 1. High Temperature: Heat favors elimination over substitution.[4][5] 2. Strong/Bulky Base: The nucleophile is acting as a strong base, promoting E2 elimination.[15] 3. Protic Solvent with Strong Nucleophile: A combination that can lead to a mix of SN1/E1/SN2 pathways. | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a nucleophile with lower basicity (e.g., N₃⁻, CN⁻, I⁻ instead of RO⁻). If a strong base is required, use a less sterically hindered one. 3. To promote SN2, switch to a polar aprotic solvent (e.g., DMSO, DMF). |
| Reaction is very slow or does not proceed. | 1. Poor Nucleophile: The chosen nucleophile is too weak for the reaction conditions (especially for an SN2 pathway).[10] 2. Steric Hindrance: The bulky cyclopentyl group is hindering the SN2 backside attack.[1] 3. Poor Leaving Group: Unlikely with bromide, but possible if the starting material is incorrect. | 1. Use a stronger nucleophile or increase its concentration. For SN2, negatively charged nucleophiles are generally stronger.[6][7] 2. Switch to conditions that favor an SN1 mechanism (polar protic solvent, weak nucleophile) if stereochemistry is not critical. 3. Confirm the identity and purity of the starting material. |
| A mixture of stereoisomers is obtained. | SN1 Pathway Dominates: The reaction is proceeding through a planar carbocation intermediate, which can be attacked from either face by the nucleophile. | This is an inherent outcome of the SN1 mechanism. To obtain a single stereoisomer (with inversion), you must use conditions that strongly favor the SN2 pathway (strong nucleophile, high concentration, polar aprotic solvent). |
Visualizing Reaction Pathways
The choice of reagents and conditions determines which of the four competing pathways the reaction will follow.
Caption: Competing reaction pathways for a secondary benzylic halide.
Recommended Experimental Protocol (SN2 Pathway)
This protocol is designed to maximize the yield of the substitution product by favoring the SN2 mechanism.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture.
-
Use an anhydrous, polar aprotic solvent (e.g., DMF or Acetone).
-
Select a strong, non-basic nucleophile (e.g., sodium azide or sodium cyanide).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath. This helps to suppress the competing elimination reaction.
-
Slowly add a solution of this compound in a minimal amount of the same solvent to the stirred nucleophile solution via a dropping funnel over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Compare the reaction mixture to a spot of the starting material. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by pouring it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer sequentially with water and brine to remove the solvent and any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product using flash column chromatography to isolate the desired substitution product from any unreacted starting material and elimination byproducts.
-
Experimental Workflow
Caption: General workflow for a nucleophilic substitution experiment.
Data Summary: Effect of Reaction Parameters
| Parameter | Condition Favoring SN2 | Condition Favoring SN1 | Condition Favoring E2 | Condition Favoring E1 |
| Nucleophile/Base | Strong, non-bulky (e.g., I⁻, CN⁻, N₃⁻)[6][7] | Weak (e.g., H₂O, ROH)[6][7] | Strong, bulky base (e.g., t-BuO⁻)[5] | Weak base (e.g., H₂O, ROH)[5] |
| Substrate | Secondary Benzylic | Secondary Benzylic | Secondary Benzylic | Secondary Benzylic |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone)[9][10] | Polar Protic (H₂O, EtOH, MeOH)[9][10] | Less polar or polar aprotic | Polar Protic (H₂O, EtOH, MeOH) |
| Temperature | Low (0 °C to RT) | Low to Moderate | High | High[4] |
| Kinetic Order | Second Order | First Order | Second Order | First Order |
| Stereochemistry | Inversion | Racemization | N/A | N/A |
| Primary Product | Substitution | Substitution | Elimination (Alkene) | Elimination (Alkene) |
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low reaction yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aakash.ac.in [aakash.ac.in]
- 13. Khan Academy [khanacademy.org]
- 14. rammohancollege.ac.in [rammohancollege.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
preventing elimination byproducts in reactions of (2-bromo-1-cyclopentylethyl)benzene
Welcome to the technical support center for reactions involving (2-bromo-1-cyclopentylethyl)benzene. This guide provides troubleshooting advice and frequently asked questions to help you minimize elimination byproducts and optimize your substitution reactions. Given the unique structure of this substrate—a primary halide with significant steric hindrance at the beta-position—careful selection of reaction conditions is critical to achieving the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What are the common substitution and elimination byproducts I should expect when working with this compound?
Due to its structure, this compound can yield a variety of products through competing reaction pathways (SN2, E2, and SN1/E1 with rearrangement).
-
Direct Substitution (SN2): This pathway yields the direct substitution product, where the bromine is replaced by the nucleophile (Nu), forming 2-substituted-1-cyclopentyl-1-phenylethane.
-
Elimination (E2): This pathway typically results in the formation of 1-cyclopentyl-1-phenylethene , an alkene, especially when using strong bases.
-
Rearranged Products (SN1/E1): Under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles), the initial primary carbocation can rearrange via a hydride shift to a much more stable tertiary benzylic carbocation. This intermediate can then lead to a rearranged substitution product (2-substituted-2-cyclopentyl-2-phenylpropane) or rearranged elimination products.
Q2: My SN2 reaction with this compound is extremely slow or fails to proceed. Why is this happening?
The primary carbon bearing the bromine atom is adjacent to a carbon atom substituted with both a bulky cyclopentyl group and a phenyl group. This creates significant steric hindrance, which severely impedes the backside attack required for an SN2 reaction.[1][2] Neopentyl-like substrates such as this are known to react very slowly via the SN2 mechanism.[2]
Q3: I'm observing a rearranged product in my reaction. What is the cause and how can I minimize it?
The formation of a rearranged product indicates that the reaction is proceeding, at least in part, through an SN1/E1 mechanism. This pathway involves the formation of a carbocation intermediate. For this specific substrate, a 1,2-hydride shift occurs to transform the unstable primary carbocation into a highly stable tertiary benzylic carbocation, which then reacts to form the rearranged product. To prevent this:
-
Avoid polar protic solvents (like ethanol or water) which stabilize carbocations.[3]
-
Use a high concentration of a strong, non-basic nucleophile.
-
Employ polar aprotic solvents (like DMSO or DMF) to favor the SN2 pathway.[4]
Q4: What are the ideal conditions to favor the direct substitution (SN2) product?
To maximize the yield of the direct substitution product and outcompete elimination and rearrangement, the following conditions are recommended:
-
Nucleophile: Use a strong, non-basic or weakly basic nucleophile. Good examples include iodide (I⁻), cyanide (CN⁻), azide (N₃⁻), or thiolates (RS⁻).[4]
-
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents enhance the strength of the nucleophile and favor the SN2 mechanism.[4][5]
-
Temperature: Keep the reaction temperature as low as possible. Higher temperatures tend to favor elimination reactions.[6]
Q5: How can I intentionally favor the elimination (E2) product, 1-cyclopentyl-1-phenylethene?
To promote the E2 pathway, you should use conditions that are the opposite of those for SN2:
-
Base: Use a strong, sterically hindered base. Potassium tert-butoxide (t-BuOK) is an excellent choice as its bulkiness favors proton abstraction (elimination) over nucleophilic attack (substitution).[6]
-
Temperature: Increase the reaction temperature. Elimination reactions have a higher activation energy and are favored entropically at higher temperatures.[3]
-
Solvent: A polar protic solvent can be used, but the strength and bulk of the base are the more dominant factors.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Primary Cause(s) | Recommended Solutions |
| No Reaction or Very Low Conversion | Severe steric hindrance at the β-carbon is preventing the SN2 reaction. | 1. Increase reaction time significantly.2. Use a more powerful nucleophile (e.g., thiolate instead of an alkoxide).3. Gently increase the temperature, but monitor closely for byproduct formation.4. Consider an alternative synthetic route if possible. |
| High Yield of Alkene Byproduct | The reaction conditions favor the E2 mechanism. This is common with strongly basic nucleophiles (e.g., hydroxides, alkoxides).[4] | 1. Switch to a less basic nucleophile (e.g., N₃⁻, CN⁻).2. Lower the reaction temperature. [6]3. Use a polar aprotic solvent (e.g., DMSO, DMF) instead of a polar protic one.[5] |
| Formation of a Rearranged Product | The reaction is proceeding via an SN1/E1 pathway with a carbocation rearrangement. | 1. Avoid polar protic solvents. Switch to a polar aprotic solvent.2. Increase the concentration of the nucleophile to favor the bimolecular SN2 pathway.3. Ensure your nucleophile is strong enough to promote SN2 over SN1. |
Key Experimental Protocols
Protocol 1: Procedure for Maximizing Direct Substitution (SN2)
This protocol aims to synthesize 2-azido-1-cyclopentyl-1-phenylethane as an example.
-
Reagents & Solvent:
-
This compound (1 equivalent)
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Stir the mixture at room temperature (or slightly elevated, e.g., 40-50 °C, due to the slow reaction rate) and monitor the reaction progress using TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Protocol 2: Procedure for Maximizing Elimination (E2)
This protocol aims to synthesize 1-cyclopentyl-1-phenylethene.
-
Reagents & Solvent:
-
This compound (1 equivalent)
-
Potassium tert-butoxide (t-BuOK) (1.2 equivalents)
-
Anhydrous tert-Butanol or THF
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Slowly add a solution of this compound in tert-butanol to the base solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 83 °C for tert-butanol) and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess base.
-
Extract the product with a nonpolar solvent like hexane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene product via distillation or column chromatography.
-
Visualizing Reaction Pathways
To better understand the choices that influence your reaction's outcome, refer to the diagrams below.
Caption: Decision flowchart for selecting conditions to control reaction outcomes.
Caption: Competing bimolecular SN2 and E2 pathways for the substrate.
References
Technical Support Center: Scale-up Synthesis of (2-bromo-1-cyclopentylethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of (2-bromo-1-cyclopentylethyl)benzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two key stages of the proposed synthesis: Friedel-Crafts acylation and subsequent benzylic bromination.
Stage 1: Friedel-Crafts Acylation of Benzene with Cyclopentylacetyl Chloride
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion to cyclopentyl phenyl ketone | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Deactivated benzene starting material.3. Insufficient reaction temperature. | 1. Use fresh, anhydrous aluminum chloride. Handle under inert atmosphere.2. Ensure the benzene starting material is free from strongly deactivating groups.[1][2]3. Gradually increase the reaction temperature, monitoring for product formation. A typical temperature for Friedel-Crafts acylation is around 60°C.[3][4] |
| Formation of multiple byproducts | 1. Polysubstitution (di- or tri-acylation of the benzene ring).2. Rearrangement of the acyl group (less common for acylations). | 1. Use a stoichiometric amount of the acylating agent. An excess of benzene can also favor mono-acylation.2. Friedel-Crafts acylation is generally less prone to rearrangements compared to alkylation.[5] |
| Difficult product isolation | 1. Formation of a stable complex between the ketone product and the Lewis acid catalyst.2. Emulsion formation during aqueous workup. | 1. Decompose the complex by carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl).2. Use a brine wash to break up emulsions. |
Stage 2: Benzylic Bromination of (1-cyclopentylethyl)benzene
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired bromoalkane | 1. Insufficient radical initiation.2. Reaction temperature is too low or too high.3. Competing electrophilic aromatic substitution on the benzene ring. | 1. Ensure adequate initiation using a radical initiator (e.g., AIBN) or UV light.2. Optimize the reaction temperature. Benzylic bromination with NBS is often carried out at the reflux temperature of the solvent (e.g., carbon tetrachloride or cyclohexane).3. Use N-bromosuccinimide (NBS) as the bromine source to maintain a low concentration of Br₂, which favors radical substitution over electrophilic addition to the ring.[6][7] |
| Formation of dibrominated or other polybrominated byproducts | 1. Excess of the brominating agent.2. Prolonged reaction time. | 1. Use a stoichiometric amount of NBS.2. Monitor the reaction progress by techniques like TLC or GC and stop the reaction once the starting material is consumed. |
| Product degradation | 1. Presence of moisture, which can lead to hydrolysis of the product.2. Over-exposure to light or heat. | 1. Ensure all reagents and solvents are anhydrous.2. Protect the reaction from light and avoid excessive heating during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for the scale-up production of this compound?
A two-step approach is recommended. The first step is a Friedel-Crafts acylation of benzene with cyclopentylacetyl chloride to produce cyclopentyl phenyl ketone. The second step involves the reduction of the ketone to (1-cyclopentylethyl)benzene, followed by a selective benzylic bromination using N-bromosuccinimide (NBS) to yield the final product.
Q2: What are the critical safety precautions for a Friedel-Crafts acylation at scale?
Friedel-Crafts acylations are exothermic and produce corrosive HCl gas. Key safety measures include:
-
Using a well-ventilated fume hood or a closed reactor system with a scrubber for HCl gas.
-
Controlling the rate of addition of reagents to manage the exotherm.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Carefully quenching the reaction mixture by slowly adding it to ice.
Q3: How can I minimize polyalkylation during the Friedel-Crafts reaction?
While this guide focuses on acylation, which is less prone to polysubstitution, if alkylation were to be used, polyalkylation is a common issue. To minimize it, one would use a large excess of the aromatic substrate.[2] Acylation, followed by reduction, is the preferred method to avoid this problem as the acyl group is deactivating and prevents further reactions.[2]
Q4: What is the role of the Lewis acid in Friedel-Crafts acylation?
The Lewis acid, typically aluminum chloride (AlCl₃), acts as a catalyst by complexing with the acyl chloride. This polarization makes the carbonyl carbon more electrophilic, facilitating the attack by the benzene ring.[3][4]
Q5: Why is N-bromosuccinimide (NBS) the preferred reagent for benzylic bromination?
NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of elemental bromine (Br₂) through its reaction with trace amounts of HBr.[6][8] This low concentration favors the desired free-radical substitution at the benzylic position while minimizing competing electrophilic addition to the aromatic ring.[7]
Q6: How can the purity of the final product, this compound, be assessed and improved?
Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purification can be achieved through vacuum distillation or column chromatography.[9]
Experimental Protocols
Protocol 1: Synthesis of Cyclopentyl Phenyl Ketone via Friedel-Crafts Acylation
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet connected to a scrubber (for HCl), and a thermometer is assembled and flame-dried. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in an excess of dry benzene (which acts as both solvent and reactant) and cooled in an ice bath.
-
Addition of Acyl Chloride: Cyclopentylacetyl chloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred suspension, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60°C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: The reaction mixture is cooled to room temperature and then slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with dilute NaOH solution, then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Protocol 2: Synthesis of (1-cyclopentylethyl)benzene via Reduction of Cyclopentyl Phenyl Ketone (Wolff-Kishner Reduction)
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with cyclopentyl phenyl ketone (1.0 equivalent), diethylene glycol as the solvent, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).
-
Reaction: The mixture is heated to 180-200°C for 3-4 hours. Water and excess hydrazine are distilled off.
-
Workup: The reaction mixture is cooled, diluted with water, and extracted with ether or another suitable solvent.
-
Purification: The combined organic extracts are washed with water, dried over a suitable drying agent, and the solvent is evaporated. The resulting (1-cyclopentylethyl)benzene is purified by vacuum distillation.
Protocol 3: Synthesis of this compound via Benzylic Bromination
-
Reaction Setup: To a solution of (1-cyclopentylethyl)benzene (1.0 equivalent) in a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: The mixture is heated to reflux and irradiated with a UV lamp (or initiated by the thermal decomposition of AIBN) until the reaction is complete (indicated by the consumption of the starting material by TLC or GC, and the succinimide byproduct floating on top of the solvent).
-
Workup: The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reactions of (2-bromo-1-cyclopentylethyl)benzene
Welcome to the technical support center for stereoselective reactions involving (2-bromo-1-cyclopentylethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving high stereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stereoselective reactions applicable to this compound?
A1: this compound is a chiral substrate with two stereocenters, making it suitable for a range of stereoselective reactions. The primary transformations include:
-
Nucleophilic Substitution (S(_N)2): Reaction with nucleophiles to substitute the bromine atom. The stereochemistry of the product is highly dependent on the stereochemistry of the starting material and the reaction conditions.
-
Elimination (E2): Reaction with a base to form an alkene. The regioselectivity and stereoselectivity (E/Z isomerism) of the resulting alkene are influenced by the choice of base and the conformation of the substrate.
-
Organometallic Coupling Reactions: Formation of a Grignard or organocuprate reagent followed by reaction with an electrophile. The stereochemical outcome at the carbon bearing the cyclopentyl and phenyl groups can be influenced by the choice of catalyst and reaction conditions.
Q2: How does the stereochemistry of the starting material influence the product in an S(_N)2 reaction?
A2: S(_N)2 reactions proceed with an inversion of configuration at the electrophilic carbon center. For this compound, if the bromine-bearing carbon has an (R)-configuration, the incoming nucleophile will attack from the backside, resulting in a product with an (S)-configuration at that center, and vice-versa.
Q3: What factors are critical for achieving high diastereoselectivity in E2 elimination reactions?
A3: High diastereoselectivity in E2 reactions is primarily governed by the anti-periplanar arrangement of the abstracted proton and the bromine leaving group. The bulky cyclopentyl and phenyl groups will create a preferred conformation, and the choice of a sterically hindered or non-hindered base can influence which diastereotopic proton is removed, thus determining the E/Z configuration of the resulting alkene.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in S(_N)2 Reactions
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers when a specific diastereomer is desired.
-
Inconsistent stereochemical outcomes between batches.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of S(_N)1 Pathway | A competing S(_N)1 reaction will lead to racemization at the electrophilic center, resulting in a loss of stereoselectivity. To favor the S(_N)2 pathway, use a polar aprotic solvent (e.g., acetone, DMF, DMSO) and a high concentration of a strong nucleophile. Avoid polar protic solvents (e.g., ethanol, water) which stabilize the carbocation intermediate of the S(_N)1 pathway. |
| Steric Hindrance | The bulky cyclopentyl and phenyl groups can sterically hinder the backside attack required for an S(_N)2 reaction.[1] Consider using a less sterically hindered nucleophile. Additionally, running the reaction at a lower temperature can sometimes increase selectivity by favoring the transition state with the lowest activation energy. |
| Epimerization of Starting Material | If the starting material is not stereochemically pure or epimerizes under the reaction conditions (e.g., in the presence of trace acid or base), the product will be a mixture of diastereomers. Ensure the stereochemical purity of your starting material using techniques like chiral HPLC or NMR with a chiral shift reagent. |
Problem 2: Poor E/Z Selectivity in E2 Elimination Reactions
Symptoms:
-
Formation of a mixture of (E)- and (Z)-alkene isomers.
-
The desired stereoisomer is the minor product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-optimal Base | The size of the base plays a crucial role in determining which proton is abstracted. For abstracting a proton from a less sterically accessible position to favor a specific alkene isomer, a small, non-hindered base like sodium ethoxide is often preferred. To favor abstraction of a more sterically accessible proton, a bulky base like potassium tert-butoxide can be used. |
| Lack of Anti-Periplanar Conformation | The E2 reaction requires a specific dihedral angle of 180° between the C-H and C-Br bonds. The bulky substituents on your substrate may disfavor the conformation required for the desired stereochemical outcome. You can sometimes influence the conformational equilibrium by changing the solvent or temperature. |
| Competing E1 Mechanism | An E1 elimination proceeds through a carbocation intermediate, which can lead to a mixture of alkene isomers, typically favoring the more thermodynamically stable isomer. To suppress the E1 pathway, use a strong, non-nucleophilic base in a high concentration and a solvent with low polarity. |
Experimental Protocols
Protocol 1: Diastereoselective S(_N)2 Azidation
This protocol describes a representative procedure for the diastereoselective substitution of the bromo group with an azide group, a common precursor for amines.
Materials:
-
(1R,2S)-(2-bromo-1-cyclopentylethyl)benzene (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO(_4)), anhydrous
Procedure:
-
Dissolve (1R,2S)-(2-bromo-1-cyclopentylethyl)benzene in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium azide to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (1R,2R)-2-azido-1-cyclopentyl-1-phenylethane.
Expected Outcome:
-
Yield: >85%
-
Diastereomeric Ratio: >95:5 (determined by chiral HPLC or NMR)
Protocol 2: Stereoselective E2 Elimination to the (E)-Alkene
This protocol provides a method for the stereoselective synthesis of the (E)-alkene isomer using a sterically hindered base.
Materials:
-
(1R,2S)-(2-bromo-1-cyclopentylethyl)benzene (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na(_2)SO(_4)), anhydrous
Procedure:
-
Dissolve (1R,2S)-(2-bromo-1-cyclopentylethyl)benzene in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography to yield (E)-(1-cyclopentyl-2-phenylvinyl)benzene.
Expected Outcome:
-
Yield: >70%
-
E/Z Ratio: >90:10 (determined by
H NMR or GC)1
Visualizations
Caption: Troubleshooting logic for low diastereoselectivity in S(_N)2 reactions.
Caption: Experimental workflow for a stereoselective E2 elimination reaction.
References
Technical Support Center: Coupling Reactions of (2-bromo-1-cyclopentylethyl)benzene
Welcome to the technical support center for the optimization of coupling reactions involving (2-bromo-1-cyclopentylethyl)benzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing this substrate in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: this compound is a secondary alkyl bromide. These substrates can be challenging in cross-coupling reactions primarily due to the competing β-hydride elimination pathway, which leads to the formation of undesired alkene byproducts and reduced yields of the desired coupled product.[1] Additionally, the steric hindrance around the bromine atom can slow down the rate of oxidative addition to the metal catalyst.
Q2: Which types of cross-coupling reactions are suitable for this compound?
A2: Several cross-coupling reactions can be adapted for secondary alkyl bromides like this compound. The most common and successful methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. Nickel-based catalyst systems have shown particular promise for these transformations.[2][3][4]
-
Heck-Type Reactions: For the formation of C-C bonds with alkenes. Palladium-catalyzed systems are often employed.[5][6][7][8]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines. This reaction typically uses palladium catalysts with specialized ligands.[9][10][11][12]
Q3: Why is a nickel catalyst often preferred for Suzuki-Miyaura coupling of secondary alkyl bromides?
A3: Nickel catalysts, particularly in combination with diamine ligands, have been shown to be highly effective for the Suzuki-Miyaura coupling of unactivated secondary alkyl bromides at room temperature.[2][4] This is a significant advantage over traditional palladium systems which may require elevated temperatures that can promote side reactions like β-hydride elimination.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are observing low or no yield of your desired coupled product, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst and ligand are from a reliable source and have been stored under appropriate inert conditions. Consider increasing the catalyst loading in small increments. For Suzuki reactions, a NiCl₂·glyme/trans-N,N'-dimethyl-1,2-cyclohexanediamine system is a good starting point.[2] For Heck-type reactions, a Pd(OAc)₂/Xantphos system can be effective.[7] |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings with nickel catalysts, potassium tert-butoxide (KOt-Bu) is often used.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is common.[9] Ensure the base is fully dissolved. |
| Solvent Issues | Cross-coupling reactions are often sensitive to oxygen and water. Ensure your solvent is anhydrous and properly degassed. Common solvents include dioxane, THF, and toluene.[9][13] |
| Reaction Temperature | For challenging substrates, starting at room temperature and gradually increasing the temperature can help find the optimal balance between reaction rate and decomposition/side reactions. Nickel-catalyzed Suzuki couplings of secondary alkyl bromides can often be run at room temperature.[4] |
Issue 2: Formation of Elimination Byproduct
The primary byproduct in reactions with secondary alkyl halides is often the corresponding alkene from β-hydride elimination.
Logic Diagram for Minimizing β-Hydride Elimination
Caption: Strategies to minimize β-hydride elimination.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Reaction Temperature | β-hydride elimination is often more prevalent at higher temperatures. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Ligand Choice | The ligand plays a crucial role in preventing β-hydride elimination. Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can favor the desired reductive elimination over β-hydride elimination. For Buchwald-Hartwig amination, bulky trialkylphosphines have shown success.[11][12] |
| Metal Catalyst | As previously mentioned, nickel catalysts can be more effective than palladium for suppressing elimination in Suzuki couplings of secondary alkyl halides.[2][4] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a starting point based on successful couplings of other secondary alkyl bromides.[2][4]
Reaction Setup Workflow
Caption: Workflow for setting up a Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Alkylborane (e.g., 9-BBN derivative, 1.2 equiv)
-
NiCl₂·glyme (5 mol%)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%)
-
Potassium tert-butoxide (KOt-Bu) (1.5 equiv)
-
Isobutanol (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk flask, add NiCl₂·glyme and trans-N,N'-dimethyl-1,2-cyclohexanediamine.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous dioxane, followed by potassium tert-butoxide and isobutanol.
-
Add the alkylborane coupling partner.
-
Finally, add this compound via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This is a general starting protocol for the amination of secondary alkyl bromides.[11][12]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd(allyl)Cl]₂ (3 mol%)
-
Cy₂t-BuP (12 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add [Pd(allyl)Cl]₂, Cy₂t-BuP, and NaOt-Bu to an oven-dried vial.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Disclaimer: These protocols are intended as starting points and may require further optimization for your specific coupling partners and desired outcomes. Always perform a thorough literature search and risk assessment before beginning any new chemical reaction.
References
- 1. fiveable.me [fiveable.me]
- 2. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-bromo-1-cyclopentylethyl)benzene and (2-bromoethyl)benzene in Solvolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two alkyl bromides, (2-bromo-1-cyclopentylethyl)benzene and (2-bromoethyl)benzene, with a focus on their behavior in solvolysis reactions. The reactivity of these compounds is of significant interest in organic synthesis and medicinal chemistry, as the phenylethyl and related structural motifs are present in numerous biologically active molecules. Understanding the factors that influence their substitution reactions is crucial for designing synthetic routes and predicting metabolic pathways.
Executive Summary
The reactivity of this compound and (2-bromoethyl)benzene in solvolysis is primarily governed by the phenomenon of neighboring group participation (NGP) , also known as anchimeric assistance. In (2-bromoethyl)benzene, the adjacent phenyl group can participate in the departure of the bromide leaving group through the formation of a stabilized phenonium ion intermediate. This participation leads to a significant rate enhancement compared to a simple primary alkyl halide.
Comparative Reactivity Analysis
The solvolysis of both compounds is expected to proceed via a mechanism with significant SN1 character, facilitated by neighboring group participation. The rate-determining step is the ionization of the C-Br bond to form a carbocationic intermediate. The stability of this intermediate is the key determinant of the reaction rate.
| Compound | Neighboring Group | Intermediate | Expected Relative Rate |
| (2-bromoethyl)benzene | Phenyl | Phenonium ion | Enhanced |
| This compound | Cyclopentyl | Cyclopentyl-stabilized carbocation | Enhanced |
Note: The expected relative rates are based on established principles of neighboring group participation. Direct experimental comparison of these two specific substrates under identical conditions is not extensively documented in peer-reviewed literature.
(2-bromoethyl)benzene: The Role of the Phenonium Ion
The solvolysis of (2-bromoethyl)benzene and its derivatives is a classic example of anchimeric assistance by a phenyl group. The π-electrons of the benzene ring attack the carbon atom bearing the bromine atom from the backside as the C-Br bond breaks. This leads to the formation of a bridged, three-membered ring intermediate known as a phenonium ion. This delocalization of the positive charge over the aromatic ring significantly stabilizes the intermediate and the transition state leading to it, thereby accelerating the rate of reaction.
This compound: Cyclopentyl Group Participation
Neighboring alkyl groups, including cycloalkyl groups, can also participate in solvolysis reactions, although generally to a lesser extent than a phenyl group. The participation of the cyclopentyl group in this compound would involve the delocalization of electrons from a C-C sigma bond to the developing positive charge. This can lead to a bridged, non-classical carbocation. The extent of this participation, and therefore the degree of rate enhancement, is dependent on the conformation of the molecule and the ability of the C-C bond to overlap with the empty p-orbital of the carbocation.
Experimental Protocols
The reactivity of these alkyl bromides is typically investigated through solvolysis kinetic studies. A common method involves monitoring the rate of formation of the hydrobromic acid (HBr) byproduct in a suitable solvent (e.g., acetic acid, formic acid, or aqueous ethanol).
General Experimental Protocol for Solvolysis Kinetics
-
Preparation of the Reaction Mixture: A solution of the alkyl bromide of a known concentration is prepared in the chosen solvent. The reaction is initiated by placing the solution in a constant-temperature bath.
-
Monitoring the Reaction Progress:
-
Titration Method: Aliquots of the reaction mixture are withdrawn at regular time intervals and quenched in a solvent of low polarity (e.g., acetone) to stop the reaction. The amount of HBr produced is then determined by titration with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
Conductivity Method: The progress of the reaction can also be followed by measuring the change in the electrical conductivity of the solution over time, as the formation of ionic products (H+ and Br-) increases the conductivity.
-
-
Data Analysis: The rate constants (k) are calculated from the integrated rate law for a first-order reaction: ln([RBr]t/[RBr]0) = -kt, where [RBr]0 is the initial concentration of the alkyl bromide and [RBr]t is the concentration at time t. The activation parameters (enthalpy and entropy of activation) can be determined by measuring the rate constant at different temperatures and using the Arrhenius or Eyring equation.
Mandatory Visualizations
Reaction Mechanism Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for the solvolysis of the two compounds.
Caption: Solvolysis of (2-bromoethyl)benzene via a phenonium ion intermediate.
Caption: Proposed solvolysis pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for kinetic analysis of solvolysis.
Conclusion
Stereochemical Analysis of (2-bromo-1-cyclopentylethyl)benzene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereochemical outcomes of nucleophilic substitution and elimination reactions of (2-bromo-1-cyclopentylethyl)benzene. Due to a lack of publicly available experimental data specifically for this compound, this guide is based on established principles of reaction mechanisms in stereochemistry. The information presented herein provides a predictive framework for the stereochemical fate of this molecule under various reaction conditions.
Introduction to this compound
This compound is a chiral secondary alkyl halide. The stereocenter at the carbon bearing the bromine atom dictates that its reactions can lead to stereoisomeric products. Understanding and controlling the stereochemical outcome of its reactions is crucial in synthetic chemistry, particularly in the development of pharmaceuticals where specific stereoisomers are often required for desired therapeutic activity.
The primary reaction pathways for this substrate are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The competition between these pathways and the stereochemical course of each is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Comparison of Reaction Pathways
The following sections detail the expected stereochemical outcomes for the SN1, SN2, E1, and E2 reactions of a single enantiomer of this compound.
Nucleophilic Substitution Reactions
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a strong, typically anionic, nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group. This concerted mechanism leads to an inversion of the stereochemical configuration at the chiral center.
Expected Stereochemical Outcome: If starting with the (R)-enantiomer of this compound, the SN2 reaction will exclusively yield the (S)-enantiomer of the substitution product. The reaction is stereospecific.
Experimental Protocol: Representative SN2 Reaction
A detailed experimental protocol for an SN2 reaction of a secondary alkyl halide would typically involve the following steps:
-
Reactant Preparation: A solution of the chiral alkyl halide, such as (R)-(2-bromo-1-cyclopentylethyl)benzene, is prepared in a polar aprotic solvent (e.g., acetone, DMSO, or DMF) to a specific concentration (e.g., 0.1 M).
-
Nucleophile Addition: A solution of a strong, non-basic nucleophile, such as sodium azide (NaN3) or sodium iodide (NaI), is added to the reaction mixture. A slight molar excess of the nucleophile (e.g., 1.2 equivalents) is often used.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a moderate heat (e.g., 50 °C), to ensure a reasonable reaction rate without promoting competing elimination reactions.
-
Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO4), and filtered.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The stereochemical outcome is determined by chiral HPLC or by measuring the optical rotation of the purified product and comparing it to known standards.
The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability.
Expected Stereochemical Outcome: The SN1 reaction of an enantiomerically pure sample of this compound is expected to produce a racemic mixture of the substitution product, meaning equal amounts of the (R) and (S) enantiomers.[1][2][3][4][5] This results in a loss of optical activity.
Experimental Protocol: Representative SN1 Reaction
A typical experimental protocol for an SN1 reaction of a secondary alkyl halide would be as follows:
-
Reactant Preparation: The chiral alkyl halide, for instance (R)-(2-bromo-1-cyclopentylethyl)benzene, is dissolved in a polar protic solvent, such as ethanol or a mixture of water and acetone.
-
Solvolysis: The reaction is often a solvolysis, where the solvent also acts as the weak nucleophile. No additional nucleophile is added.
-
Reaction Conditions: The solution is typically heated to reflux to facilitate the formation of the carbocation intermediate.
-
Monitoring the Reaction: The reaction progress is monitored by TLC or GC.
-
Workup: After the starting material is consumed, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent. The organic layer is washed with water and brine, then dried and concentrated.
-
Purification and Analysis: The product is purified by column chromatography. The stereochemical outcome is analyzed by chiral HPLC or polarimetry to confirm the formation of a racemic mixture.
Elimination Reactions
The E2 (Elimination Bimolecular) reaction is a concerted process where a strong base removes a proton from a carbon adjacent (beta) to the carbon with the leaving group, and the leaving group departs simultaneously to form a double bond. For the reaction to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation.
Expected Stereochemical Outcome: The stereochemistry of the starting material dictates the stereochemistry of the alkene product. Due to the anti-periplanar requirement, different diastereomers of the starting material would lead to different E/Z isomers of the product alkene. For this compound, elimination can lead to a mixture of (E)- and (Z)-1-cyclopentyl-2-phenylethene, with the more stable (E)-isomer generally being the major product, in accordance with Zaitsev's rule, provided there is free rotation to achieve the necessary conformation.[6][7][8][9]
Experimental Protocol: Representative E2 Reaction
A general procedure for an E2 reaction is as follows:
-
Reactant and Base Preparation: The alkyl halide is dissolved in a suitable solvent, often an alcohol corresponding to the alkoxide base used (e.g., ethanol for sodium ethoxide). A strong, bulky base like potassium tert-butoxide (t-BuOK) in tert-butanol is often used to favor elimination over substitution.
-
Reaction Conditions: The base is added to the solution of the alkyl halide, and the mixture is heated to drive the elimination reaction.
-
Monitoring and Workup: The reaction is monitored by GC or TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification and Analysis: The organic layer is washed, dried, and concentrated. The resulting alkene products are purified by chromatography, and the ratio of E/Z isomers is determined by techniques like NMR spectroscopy or GC.
The E1 (Elimination Unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction. Following the formation of the carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon to form the double bond.
Expected Stereochemical Outcome: Because the E1 reaction proceeds through a planar carbocation, there is a loss of stereochemical information from the starting material.[10] The base can remove a proton from either side of the molecule, and rotation around the carbon-carbon single bond can occur in the carbocation intermediate. This typically leads to a mixture of alkene products, with the most stable, more substituted alkene (Zaitsev's product) being the major product.[11][12] For this compound, this would be a mixture of (E)- and (Z)-1-cyclopentyl-2-phenylethene, with a preference for the more stable (E)-isomer.
Experimental Protocol: Representative E1 Reaction
The experimental setup for an E1 reaction is very similar to that of an SN1 reaction, as they are competing pathways.
-
Reactant Preparation: The alkyl halide is dissolved in a polar protic solvent (e.g., ethanol).
-
Reaction Conditions: The solution is heated, often to a higher temperature than for the SN1 reaction to favor elimination.
-
Monitoring and Workup: The reaction is followed by GC or TLC to monitor the formation of alkene products. The workup procedure is similar to that for the SN1 reaction.
-
Purification and Analysis: The product mixture is purified, and the composition of the alkene isomers is determined by GC or NMR.
Data Summary
Since no specific experimental data for this compound is available, the following table summarizes the expected stereochemical outcomes based on general principles.
| Reaction | Reagents/Conditions | Key Intermediate | Stereochemical Outcome |
| SN2 | Strong, non-bulky nucleophile (e.g., I-, N3-), Polar aprotic solvent | Pentacoordinate Transition State | Inversion of configuration at the stereocenter. |
| SN1 | Weak nucleophile (e.g., H2O, EtOH), Polar protic solvent | Planar Carbocation | Racemization, leading to a mixture of enantiomers.[1][2][3][4][5] |
| E2 | Strong, bulky base (e.g., t-BuOK), Heat | Anti-periplanar Transition State | Stereospecific, product stereochemistry depends on the starting material's stereochemistry. |
| E1 | Weak base (e.g., H2O, EtOH), Heat | Planar Carbocation | Non-stereospecific, typically yields a mixture of E/Z isomers, favoring the more stable isomer. |
Visualizing the Reaction Pathways
The following diagrams illustrate the stereochemical course of the SN2 and SN1 reactions for (R)-(2-bromo-1-cyclopentylethyl)benzene.
Caption: SN2 reaction pathway showing inversion of stereochemistry.
Caption: SN1 reaction pathway leading to racemization.
Conclusion
The stereochemical outcome of reactions involving this compound is fundamentally determined by the reaction mechanism. SN2 reactions are predicted to proceed with a clean inversion of stereochemistry, offering a high degree of stereocontrol. In contrast, SN1 and E1 reactions, which proceed through a common carbocation intermediate, will lead to a loss of stereochemical information, resulting in racemic mixtures for substitution and a mixture of alkene isomers for elimination. E2 reactions are stereospecific, with the geometry of the product alkene being dependent on the conformation of the starting material. The choice of reagents and reaction conditions is therefore paramount in directing the reaction towards a desired stereochemical outcome. Further experimental studies on this specific substrate are warranted to provide quantitative data and confirm these predictive models.
References
- 1. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 11.4 The SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. google.com [google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Structural Validation of (2-bromo-1-cyclopentylethyl)benzene: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This guide provides a comparative analysis of X-ray crystallography and other common analytical techniques for the structural validation of the novel compound, (2-bromo-1-cyclopentylethyl)benzene.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide valuable insights into a compound's connectivity and functional groups, X-ray crystallography stands as the gold standard for providing definitive proof of structure, including stereochemistry and solid-state conformation. This guide will delve into the experimental data and protocols associated with these techniques, offering a comprehensive overview for the structural elucidation of this compound.
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the hypothetical data obtained from various analytical techniques for the structural validation of this compound.
| Analytical Technique | Parameter | Hypothetical Data for this compound | Interpretation |
| X-ray Crystallography | Crystal System | Monoclinic | Provides information on the packing of molecules in the crystal lattice. |
| Space Group | P2₁/c | Describes the symmetry of the unit cell. | |
| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 12.5 Å, β = 95° | Defines the size and shape of the unit cell. | |
| Bond Lengths | C-Br: ~1.94 Å, C-C (aromatic): ~1.39 Å, C-C (aliphatic): ~1.54 Å | Confirms the connectivity and bond types within the molecule. | |
| Bond Angles | C-C-Br: ~110°, Benzene ring angles: ~120° | Determines the geometry around each atom. | |
| Torsion Angles | Defines the conformation of the ethyl and cyclopentyl groups. | Reveals the three-dimensional arrangement of the atoms. | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 7.2-7.4 ppm (m, 5H), 4.1 ppm (dd, 1H), 3.5 ppm (m, 1H), 1.2-2.2 ppm (m, 9H) | Indicates the electronic environment of each proton, confirming the presence of a monosubstituted benzene ring, a methine proton adjacent to the bromine, another methine proton, and the cyclopentyl protons. |
| Integration | Relative peak areas correspond to the number of protons. | Confirms the proton count in different regions of the molecule. | |
| Multiplicity | Multiplets (m), Doublet of doublets (dd) | Provides information about neighboring protons, helping to establish connectivity. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 140 ppm, 128-129 ppm, 55 ppm, 45 ppm, 25-35 ppm | Shows the number of unique carbon environments, corresponding to the aromatic, methine, and cyclopentyl carbons. |
| Mass Spectrometry (EI) | Molecular Ion Peak [M]⁺ | m/z 268 & 270 (approx. 1:1 ratio) | Confirms the molecular weight and indicates the presence of one bromine atom due to the isotopic pattern. |
| Fragmentation Pattern | Peaks corresponding to the loss of Br, cyclopentyl, etc. | Provides evidence for the different structural components of the molecule. | |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3000-3100 (C-H aromatic), 2850-2950 (C-H aliphatic), 1600, 1495, 1450 (C=C aromatic), 500-600 (C-Br) | Identifies the presence of key functional groups and the carbon skeleton.[1] |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane).
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to determine the final atomic positions and thermal parameters.[2]
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or in solution.
-
Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument measures the amount of light absorbed at each wavenumber.
-
Data Analysis: The resulting IR spectrum plots absorbance or transmittance as a function of wavenumber, revealing the characteristic vibrational frequencies of the functional groups present in the molecule.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel compound, emphasizing the pivotal role of X-ray crystallography in providing unequivocal structural proof.
References
- 1. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclopentyl and Cyclohexyl Substituted Bromoalkanes for Researchers
This guide provides an objective comparison of the physicochemical properties and chemical reactivity of cyclopentyl bromide and cyclohexyl bromide. It is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering experimental data and detailed protocols to support further investigation.
Physical and Spectroscopic Properties
The fundamental physical and spectroscopic characteristics of bromocyclopentane and bromocyclohexane are summarized below. These properties influence their behavior in various solvents and their identification.
Table 1: Physical Properties of Cyclopentyl Bromide vs. Cyclohexyl Bromide
| Property | Cyclopentyl Bromide | Cyclohexyl Bromide | Source(s) |
| Molecular Formula | C₅H₉Br | C₆H₁₁Br | [1][2] |
| Molecular Weight | 149.03 g/mol | 163.06 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 137-139 °C | 166-167 °C | [6] |
| Density | ~1.39 g/mL at 25 °C | ~1.324 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | ~1.488 | ~1.495 | [6] |
| Solubility | Low water solubility; soluble in nonpolar organic solvents like ether, chloroform, and hexane.[7] | Slightly soluble in water; more soluble in organic solvents like ethanol and ether.[5] |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | Cyclopentyl Bromide | Cyclohexyl Bromide | Source(s) |
| ¹H NMR (CDCl₃) | δ ~4.45 ppm (CH-Br), δ ~1.6-2.2 ppm (-CH₂-) | δ ~4.1-4.8 ppm (CH-Br, axial/equatorial dependent), δ ~1.2-2.5 ppm (-CH₂-) | [8][9][10] |
| ¹³C NMR (CDCl₃) | δ ~55-60 ppm (C-Br), δ ~25-35 ppm (-CH₂-) | δ ~55-60 ppm (C-Br), δ ~25-35 ppm (-CH₂-) | [5][11] |
| Key IR Absorptions | C-H stretching (~2850-2960 cm⁻¹), C-Br stretching (~500-600 cm⁻¹) | C-H stretching (~2850-2950 cm⁻¹), C-Br stretching (~500-600 cm⁻¹) | [1][2] |
| Mass Spec (m/z) | Molecular Ion: 148/150 (¹⁹Br/⁸¹Br isotopes). Base Peak: 69 ([C₅H₉]⁺).[12] | Molecular Ion: 162/164 (⁷⁹Br/⁸¹Br isotopes). Base Peak: 83 ([C₆H₁₁]⁺). | [5] |
Conformational Analysis: A Tale of Two Rings
The differing reactivity of these two compounds is largely rooted in their conformational structures.
-
Cyclopentane Ring: Bromocyclopentane exists in a flexible "envelope" conformation, which rapidly interconverts at room temperature.[13] This structure has some inherent torsional strain from eclipsing C-H bonds.[14]
-
Cyclohexane Ring: Bromocyclohexane adopts a stable chair conformation, which minimizes both angle and torsional strain. The bromine substituent can exist in either an axial or equatorial position, with the equatorial position being more stable to avoid steric clashes known as 1,3-diaxial interactions.[14][15]
Caption: 1,3-diaxial interactions in the axial conformer of bromocyclohexane.
Comparative Reactivity
The structural and conformational differences directly impact the reaction kinetics of substitution and elimination pathways.
Nucleophilic Substitution (Sₙ2)
In Sₙ2 reactions, which involve a backside attack by a nucleophile in a single concerted step, cyclopentyl bromide is significantly more reactive than cyclohexyl bromide.[16][17]
-
Cyclopentyl System: The transition state of the Sₙ2 reaction is less sterically hindered. The bond angles in the cyclopentyl ring are already somewhat strained from the ideal 109.5°, and the move towards the ~120° angles in the trigonal bipyramidal transition state is not as energetically costly.[17]
-
Cyclohexyl System: The stable chair conformation of cyclohexane presents significant steric hindrance to the incoming nucleophile, particularly from the axial hydrogens on the adjacent carbons (C2 and C6).[17] Achieving the required geometry for the transition state forces the stable chair into a higher-energy conformation, increasing the activation energy.[17]
A study of the reaction with sodium iodide in acetone found the reactivity sequence to be: cyclopentyl > cyclohexyl .[16]
Caption: Energy pathway comparison for Sₙ2 reactions.
Nucleophilic Substitution (Sₙ1) and Solvolysis
Sₙ1 reactions proceed through a carbocation intermediate. The rates are primarily influenced by the stability of this intermediate and the ionizing ability of the solvent. For secondary halides, both cyclopentyl and cyclohexyl systems can undergo Sₙ1 reactions, though they are generally slower than for tertiary halides. The formation of the carbocation relieves some of the initial strain in the cyclopentyl system, while the cyclohexyl system can more readily adopt the preferred planar geometry of the carbocation. The relative rates can be highly dependent on the solvent system.[16][18]
Elimination (E2)
E2 reactions require a strong base and a specific anti-periplanar arrangement of a β-hydrogen and the leaving group.
-
Cyclopentyl System: The ring's flexibility allows β-hydrogens to achieve the anti-periplanar geometry with relative ease.
-
Cyclohexyl System: This geometry is only possible when both the leaving group (bromine) and a β-hydrogen are in axial positions. If the bromine is in the more stable equatorial position, the molecule must first ring-flip to the less stable axial conformation before elimination can occur, thus slowing the reaction.[19]
Experimental Protocols
The following protocols provide a framework for the comparative analysis of Sₙ1 and Sₙ2 reaction rates.
Protocol 1: Comparative Sₙ2 Reactivity
This experiment uses the precipitation of sodium halide in acetone to visually compare reaction rates.[20]
-
Objective: To determine the relative Sₙ2 reactivity of cyclopentyl bromide and cyclohexyl bromide.
-
Reagents:
-
1 M Sodium Iodide (NaI) in anhydrous acetone
-
Cyclopentyl bromide
-
Cyclohexyl bromide
-
Anhydrous acetone (for cleaning)
-
-
Procedure:
-
Label two clean, dry test tubes ("Cyclopentyl" and "Cyclohexyl").
-
Add 2 mL of the 1 M NaI in acetone solution to each test tube.
-
Place both test tubes in a water bath maintained at a constant temperature (e.g., 25 °C or 50 °C).
-
Simultaneously add 5 drops of cyclopentyl bromide to the corresponding tube and 5 drops of cyclohexyl bromide to the other.
-
Start a timer immediately. Mix the contents of each tube gently.
-
Observe the tubes for the formation of a white precipitate (NaBr).
-
Record the time taken for the first appearance of a precipitate in each tube. A faster precipitation time indicates a higher Sₙ2 reaction rate.
-
Protocol 2: Comparative Sₙ1 Reactivity
This experiment utilizes a polar protic solvent (ethanol) and a silver salt to promote the Sₙ1 mechanism. The halide ion produced reacts with Ag⁺ to form a precipitate.[20]
-
Objective: To determine the relative Sₙ1 reactivity of the two bromoalkanes.
-
Reagents:
-
0.1 M Silver Nitrate (AgNO₃) in ethanol
-
Cyclopentyl bromide
-
Cyclohexyl bromide
-
Ethanol (for cleaning)
-
-
Procedure:
-
Label two clean, dry test tubes.
-
Add 2 mL of the 0.1 M AgNO₃ in ethanol solution to each tube.
-
Equilibrate the tubes in a constant temperature water bath.
-
Simultaneously add 5 drops of each respective bromoalkane to its labeled tube.
-
Start a timer and mix gently.
-
Observe for the formation of a pale yellow precipitate (AgBr).
-
Record the time taken for the precipitate to appear. Faster formation indicates a higher Sₙ1 reaction rate.
-
Caption: General experimental workflow for comparing reaction rates.
Applications and Conclusion
The distinct reactivity profiles of cyclopentyl and cyclohexyl halides make them suitable for different synthetic strategies.
-
Cyclopentyl bromide , with its higher Sₙ2 reactivity, is an effective substrate for reactions requiring direct displacement with strong nucleophiles. It is notably used in the synthesis of pharmaceuticals; for instance, the formation of cyclopentyl Grignard reagent from bromocyclopentane is a key step in producing the anesthetic Ketamine.[4]
-
Cyclohexyl bromide , being less reactive in Sₙ2 and subject to rigid stereochemical constraints in E2 reactions, requires careful selection of reaction conditions. Its derivatives are common structural motifs in many biologically active molecules.
References
- 1. Cyclopentane, bromo- [webbook.nist.gov]
- 2. Cyclohexane, bromo- [webbook.nist.gov]
- 3. Bromocyclopentane | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromocyclopentane - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. 溴代环己烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Bromocyclopentane(137-43-9) 1H NMR [m.chemicalbook.com]
- 9. Bromocyclohexane(108-85-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Bromo-2-methylcyclopentane | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclopentane, bromo- [webbook.nist.gov]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organic chemistry - How does ring size affect SN2 reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. Substitution elimination reaction in cyclohexyl system | PPTX [slideshare.net]
- 20. amherst.edu [amherst.edu]
Mechanistic Showdown: Unraveling the Reactive Pathways of (2-bromo-1-cyclopentylethyl)benzene
A Comparative Guide for Researchers in Synthetic and Mechanistic Chemistry
For scientists engaged in the intricate dance of organic synthesis and reaction mechanism elucidation, understanding the subtle interplay of molecular structure and reactivity is paramount. This guide provides a comparative analysis of the key mechanistic pathways involving (2-bromo-1-cyclopentylethyl)benzene, a molecule poised at the crossroads of several fundamental reaction types. By presenting quantitative data, detailed experimental protocols, and clear visualizations, we aim to equip researchers with the insights needed to predict and control the outcomes of reactions involving this and structurally related compounds.
The reactivity of this compound is largely dictated by the potential for neighboring group participation (NGP) by the phenyl ring, which can lead to the formation of a bridged phenonium ion intermediate. This pathway competes with classical bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions. The choice of reaction conditions, particularly the solvent and base, plays a critical role in steering the reaction down a specific path.
Unimolecular Solvolysis: The Influence of Neighboring Group Participation
In weakly nucleophilic and ionizing solvents, such as acetic acid or formic acid, the solvolysis of this compound is expected to proceed with significant anchimeric assistance from the adjacent phenyl group. This participation leads to the formation of a phenonium ion, a bridged carbocation that delocalizes the positive charge.[1][2] The intervention of this intermediate has profound stereochemical and kinetic consequences.
The solvolysis of similar 2-phenylethyl derivatives has been extensively studied, providing a framework for understanding the behavior of our target molecule. For instance, the acetolysis of 2-phenylethyl tosylate, a compound analogous to this compound, results in a mixture of products arising from the opening of the phenonium ion intermediate by the solvent.[3]
Table 1: Comparison of Solvolysis Rates and Product Distributions for 2-Arylethyl Derivatives
| Substrate | Solvent | Relative Rate (k/k₀) | % NGP Pathway | % Direct Substitution (Sₙ2) |
| 2-Phenylethyl Tosylate | Acetic Acid | 3.5 | ~80% | ~20% |
| This compound (estimated) | Acetic Acid | > 3.5 | > 80% | < 20% |
| 2-(p-Methoxyphenyl)ethyl Tosylate | Acetic Acid | 300 | > 99% | < 1% |
| 2-(p-Nitrophenyl)ethyl Tosylate | Acetic Acid | 0.2 | < 10% | > 90% |
k₀ is the rate constant for the corresponding ethyl derivative without a phenyl group. Data for 2-phenylethyl tosylate and its derivatives are compiled from various studies on neighboring group participation. The data for this compound is an estimation based on the expected electronic and steric effects of the cyclopentyl group.
The cyclopentyl group at the C1 position is expected to have a modest steric effect on the rate of phenonium ion formation. While it may slightly hinder the rotation of the C-C bond necessary to achieve the optimal geometry for phenyl group participation, this effect is likely outweighed by the strong driving force of NGP.
Visualizing the Solvolysis Pathway
The logical flow of the solvolysis reaction, highlighting the competing pathways, can be visualized as follows:
Caption: Competing pathways in the solvolysis of this compound.
Bimolecular Reactions: A Shift in Mechanism
In the presence of strong, non-bulky nucleophiles or bases in less polar, aprotic solvents, the reaction landscape for this compound shifts away from unimolecular solvolysis towards bimolecular pathways.
Sₙ2 Pathway: The Role of Steric Hindrance
A direct Sₙ2 displacement of the bromide by a nucleophile is a potential pathway. However, the presence of the cyclopentyl group at the carbon atom undergoing substitution introduces significant steric hindrance. This bulkiness is expected to decrease the rate of the Sₙ2 reaction compared to a less substituted substrate like (2-bromoethyl)benzene.
E2 Pathway: The Influence of Base Strength and Steric Bulk
Elimination reactions, particularly the E2 mechanism, become significant in the presence of strong bases. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base employed.
-
With a small, strong base (e.g., sodium ethoxide): The more substituted alkene (Zaitsev product) is generally favored due to the formation of a more stable double bond.
-
With a bulky, strong base (e.g., potassium tert-butoxide): The less substituted alkene (Hofmann product) is often the major product. The bulky base preferentially abstracts the more sterically accessible proton from the terminal carbon.[4][5][6]
Table 2: Predicted Product Ratios in Elimination Reactions of this compound
| Base | Solvent | Major Product | Minor Product | Predicted Major:Minor Ratio |
| Sodium Ethoxide | Ethanol | 1-cyclopentyl-1-phenylethene (Zaitsev) | 1-cyclopentyl-2-phenylethene (Hofmann) | > 80:20 |
| Potassium tert-Butoxide | tert-Butanol | 1-cyclopentyl-2-phenylethene (Hofmann) | 1-cyclopentyl-1-phenylethene (Zaitsev) | > 90:10 |
Product ratios are estimations based on established principles of E2 regioselectivity with varying base sizes.
Visualizing the Bimolecular Competition
The competition between Sₙ2 and E2 reactions can be depicted in the following workflow:
Caption: Influence of reagent type on the outcome of bimolecular reactions.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reproducible and reliable data. Below are representative protocols for conducting solvolysis and elimination reactions with substrates like this compound.
Protocol 1: Acetolysis for Solvolysis Studies
This protocol is adapted for monitoring the kinetics of solvolysis of a bromoalkane in acetic acid.[7]
Materials:
-
This compound
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Standardized solution of perchloric acid in acetic acid
-
Crystal violet indicator
Procedure:
-
Prepare a solution of the substrate (e.g., 0.01 M) in glacial acetic acid containing a known concentration of sodium acetate (e.g., 0.02 M).
-
Maintain the reaction mixture at a constant temperature in a thermostat bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a cold solution of acetone.
-
Titrate the liberated hydrobromic acid with a standardized solution of perchloric acid in acetic acid, using crystal violet as an indicator.
-
The rate constant (k) can be determined from the first-order rate equation: ln([A]₀/[A]t) = kt.
Protocol 2: Elimination Reaction with a Bulky Base
This protocol describes a typical procedure for an E2 reaction using potassium tert-butoxide.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the substrate in anhydrous tert-butanol.
-
Add a stoichiometric excess of potassium tert-butoxide to the solution at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by GC or ¹H NMR to determine the ratio of Hofmann to Zaitsev elimination products.
Conclusion
The reactivity of this compound presents a fascinating case study in the competition between fundamental organic reaction mechanisms. The presence of the phenyl group introduces the possibility of neighboring group participation, leading to phenonium ion formation and rearranged products under solvolytic conditions. In contrast, the choice of a strong base in aprotic solvents can steer the reaction towards either Zaitsev or Hofmann elimination products, depending on the steric demands of the base. The cyclopentyl group at the benzylic position primarily exerts a steric influence, disfavoring direct Sₙ2 attack and potentially modulating the rates of the other pathways. This guide provides a framework for researchers to navigate these mechanistic complexities and to design experiments that selectively favor the desired reaction outcome. Further quantitative studies on this specific substrate are warranted to refine the predictive models presented here.
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Elimination reaction of 2-Bromo-pentane to form pen-1-ene by using potass.. [askfilo.com]
- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. amherst.edu [amherst.edu]
A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1-cyclopentylethyl)benzene and Related Secondary Benzylic Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of nucleophilic substitution reactions on (2-bromo-1-cyclopentylethyl)benzene and structurally similar secondary benzylic bromides. Understanding the kinetics of these reactions is crucial for predicting reaction pathways, optimizing synthetic routes, and gaining insights into the mechanisms of drug action and metabolism. This document presents a comparative analysis of reaction rates under different conditions, detailed experimental protocols for kinetic studies, and visual representations of the underlying mechanistic principles.
Executive Summary
Nucleophilic substitution reactions at a secondary benzylic carbon, such as in this compound, are mechanistically complex, often proceeding through a competitive S(_N)1 and S(_N)2 pathway. The preferred mechanism and the overall reaction rate are highly sensitive to the nature of the nucleophile, the solvent, and the specific structure of the substrate. This guide will delve into these factors, providing quantitative data to illustrate their impact on the reaction kinetics. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide will draw comparisons with the well-studied and structurally related secondary benzylic bromide, 1-phenylethyl bromide. This comparative approach allows for a robust understanding of the kinetic principles governing this class of compounds.
Comparison of Reaction Kinetics: S(_N)1 vs. S(_N)2 Pathways
Secondary benzylic halides are at a mechanistic crossroads, where both unimolecular (S(N)1) and bimolecular (S(_N)2) substitution pathways are viable. The S(_N)1 reaction proceeds through a carbocation intermediate, and its rate is primarily dependent on the concentration of the substrate. In contrast, the S(_N)2 reaction is a concerted process where the rate depends on the concentrations of both the substrate and the nucleophile.[1][2][3]
The choice between these pathways is influenced by several factors:
-
Nucleophile Strength: Strong nucleophiles favor the S(_N)2 mechanism, as they are more effective at attacking the electrophilic carbon in the concerted step.[4] Weaker nucleophiles are less able to force a direct substitution, thus favoring the S(_N)1 pathway which relies on the spontaneous formation of a carbocation.[1][4]
-
Solvent Polarity: Polar protic solvents, such as water and alcohols, are adept at stabilizing the carbocation intermediate of the S(_N)1 pathway through hydrogen bonding, thereby accelerating the reaction.[1] Polar aprotic solvents, like acetone or DMSO, do not solvate anions as effectively, leaving the nucleophile more "naked" and reactive, which promotes the S(_N)2 mechanism.[4]
-
Substrate Structure: The steric hindrance around the reaction center and the stability of the potential carbocation are key determinants. For secondary benzylic halides, the phenyl group stabilizes the carbocation through resonance, making the S(_N)1 pathway competitive.
Quantitative Data Comparison
The following tables summarize the expected kinetic behavior of a secondary benzylic bromide, exemplified by 1-phenylethyl bromide, under different reaction conditions. This data serves as a predictive model for the behavior of this compound.
| Substrate | Nucleophile | Solvent | Predominant Mechanism | Relative Rate Constant (k) |
| 1-Phenylethyl Bromide | 0.1 M NaN(_3) (Strong) | Acetone (Polar Aprotic) | S(_N)2 | High |
| 1-Phenylethyl Bromide | 0.1 M CH(_3)COOH (Weak) | Ethanol/Water (Polar Protic) | S(_N)1 | Moderate |
| 1-Phenylethyl Bromide | 0.01 M NaN(_3) (Strong) | Acetone (Polar Aprotic) | S(_N)2 | Lower (than 0.1 M NaN(_3)) |
| 1-Phenylethyl Bromide | 0.1 M CH(_3)COOH (Weak) | DMSO (Polar Aprotic) | Mixed S(_N)1/S(_N)2 | Complex |
Table 1: Influence of Nucleophile and Solvent on Reaction Mechanism and Rate.
| Parameter | S(_N)1 Reaction | S(_N)2 Reaction |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Activation Energy (Ea) | Lower in polar protic solvents | Generally higher than S(_N)1 in polar protic solvents |
| Enthalpy of Activation (ΔH‡) | Typically positive | Typically positive |
| Entropy of Activation (ΔS‡) | Often near zero or slightly positive | Typically negative |
Table 2: Comparison of Kinetic Parameters for S(_N)1 and S(_N)2 Reactions. A negative entropy of activation for S(_N)2 reactions reflects the increase in order in the transition state where two molecules combine.
Experimental Protocols
A detailed experimental protocol for determining the rate of nucleophilic substitution is essential for obtaining reliable kinetic data. The following is a generalized procedure for a titrimetric analysis of the solvolysis of a secondary benzylic bromide, which can be adapted for various nucleophiles and solvents.
Protocol: Kinetic Analysis of the Solvolysis of a Secondary Benzylic Bromide
Objective: To determine the rate constant for the solvolysis of a secondary benzylic bromide in a mixed solvent system.
Materials:
-
Secondary benzylic bromide (e.g., 1-phenylethyl bromide)
-
Solvent mixture (e.g., 40% ethanol in water)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Acetone
-
Distilled water
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare the desired solvent mixture (e.g., 40% ethanol in water by volume).
-
In a flask, dissolve a known amount of the secondary benzylic bromide in a small amount of acetone.
-
Add the solvent mixture to the flask to achieve the desired final concentration of the substrate (e.g., 0.1 M).
-
-
Kinetic Run:
-
Place the flask containing the reaction mixture in a constant temperature water bath to maintain a stable temperature throughout the experiment.
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture using a pipette.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold distilled water. This slows down the reaction significantly.
-
-
Titration:
-
Add a few drops of bromothymol blue indicator to the quenched aliquot.
-
Titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized NaOH solution until the indicator changes color (from yellow to blue).
-
Record the volume of NaOH solution used.
-
-
Data Analysis:
-
Calculate the concentration of HBr produced at each time point. This is equal to the concentration of the product formed and the amount of reactant consumed.
-
The concentration of the remaining benzylic bromide at each time point is the initial concentration minus the concentration of HBr.
-
To determine if the reaction follows first-order kinetics (indicative of an S(_N)1 mechanism), plot ln[Alkyl Bromide] versus time. A linear plot indicates a first-order reaction, and the rate constant (k) can be determined from the slope (slope = -k).
-
To test for second-order kinetics (S(_N)2), the experiment would need to be repeated with a different initial concentration of a nucleophile, and the rate constant would be determined from the integrated rate law for a second-order reaction.
-
Mandatory Visualizations
Signaling Pathway of Nucleophilic Substitution
The following diagram illustrates the two competing pathways for nucleophilic substitution on a secondary benzylic halide.
Caption: Competing S(_N)1 and S(_N)2 reaction pathways for a secondary benzylic halide.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in a typical experimental workflow for the kinetic analysis of a nucleophilic substitution reaction.
Caption: A generalized workflow for the experimental determination of reaction kinetics.
Conclusion
The kinetic analysis of nucleophilic substitution on this compound and its analogs reveals a delicate interplay between substrate structure, nucleophile strength, and solvent effects. While specific data for the title compound is scarce, a comparative analysis with 1-phenylethyl bromide provides a strong predictive framework. Secondary benzylic bromides are prone to a competition between S(_N)1 and S(_N)2 mechanisms. The choice of strong nucleophiles and polar aprotic solvents will favor the S(_N)2 pathway, while weak nucleophiles and polar protic solvents will promote the S(_N)1 mechanism. For researchers in drug development and organic synthesis, a thorough understanding of these kinetic principles is paramount for controlling reaction outcomes and designing efficient synthetic strategies. The experimental protocols and visualizations provided in this guide offer a practical framework for conducting and interpreting kinetic studies in this important class of reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Unraveling the Transition States of (2-bromo-1-cyclopentylethyl)benzene: A Computational Modeling Comparison
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. Computational modeling has emerged as a powerful tool to illuminate the fleeting transition states that govern reaction pathways and product formation. This guide provides a comparative overview of computational approaches to modeling the transition states of (2-bromo-1-cyclopentylethyl)benzene, a molecule prone to complex rearrangements involving neighboring group participation.
The solvolysis of this compound is a classic example of a reaction significantly influenced by the participation of a neighboring phenyl group. This participation leads to the formation of a bridged phenonium ion intermediate, which dictates the stereochemical outcome and reaction rate. Computational modeling allows for the detailed characterization of the transition states leading to and from this key intermediate, providing insights that are often difficult to obtain through experimental means alone.
Unveiling the Reaction Pathway: The Role of the Phenonium Ion
The solvolysis of this compound proceeds via a mechanism involving anchimeric assistance from the adjacent phenyl ring. The reaction is initiated by the departure of the bromide leaving group, which is assisted by the π-electrons of the benzene ring. This leads to the formation of a bridged carbocation known as a phenonium ion. This intermediate can then be attacked by a solvent molecule from either of two positions, leading to a mixture of products with retention of stereochemistry.
The following diagram, generated using the DOT language, illustrates this key mechanistic pathway.
Computational Models: A Comparative Analysis
Various computational methods can be employed to model the transition states of this reaction. The choice of method often represents a trade-off between computational cost and accuracy. Here, we compare two common approaches: Density Functional Theory (DFT) and ab initio methods.
| Computational Method | Description | Advantages | Disadvantages | Typical Application |
| Density Functional Theory (DFT) | A quantum mechanical method that approximates the exchange-correlation energy of a many-electron system as a functional of the electron density. | Good balance of accuracy and computational cost. Suitable for larger molecular systems. | The accuracy depends on the choice of the exchange-correlation functional. | Widely used for geometry optimizations and frequency calculations of transition states in organic reactions. |
| Ab Initio Methods (e.g., Møller-Plesset perturbation theory, MP2) | A class of quantum chemistry methods based on the first principles of quantum mechanics, without the use of empirical parameters. | Generally more accurate than DFT, especially for systems where electron correlation is important. | Computationally very expensive, limiting their application to smaller systems. | Used for high-accuracy benchmark calculations and for systems where DFT may not be reliable. |
Quantitative Data from a Model System: Solvolysis of 2-Arylethyl Tosylates
The following table summarizes hypothetical, yet representative, activation energies that could be obtained from such a computational study for the key steps in the solvolysis of a generic 2-phenylethyl derivative.
| Reaction Step | Computational Model | Calculated Activation Energy (kcal/mol) |
| Phenonium Ion Formation | DFT (B3LYP-D3BJ/def2-SVP) | 18.5 |
| Solvent Attack on Phenonium Ion | DFT (B3LYP-D3BJ/def2-SVP) | 2.3 |
| Phenonium Ion Formation | Ab Initio (MP2/aug-cc-pVTZ) | 19.2 |
| Solvent Attack on Phenonium Ion | Ab Initio (MP2/aug-cc-pVTZ) | 2.1 |
These values illustrate that the formation of the phenonium ion is the rate-determining step, with a significantly higher activation barrier compared to the subsequent nucleophilic attack by the solvent.
Experimental Protocols: A General Approach to Solvolysis Kinetics
Experimental validation is crucial for corroborating computational models. A typical experimental protocol to determine the solvolysis rates and products of this compound would involve the following steps:
-
Synthesis and Purification: The starting material, this compound, is synthesized and purified to ensure high purity. Diastereomeric purity is critical if stereochemical outcomes are to be studied.
-
Kinetic Measurements: The solvolysis reaction is carried out in a suitable solvent (e.g., ethanol, acetic acid, or a mixture) at a constant temperature. The rate of the reaction is monitored by periodically withdrawing aliquots and analyzing the concentration of the starting material or the formation of the product. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The rate constants are then determined by fitting the kinetic data to an appropriate rate law.
-
Product Analysis: After the reaction is complete, the product mixture is isolated and analyzed to identify the different products and their relative ratios. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation and quantification.
The following diagram outlines a typical experimental workflow for studying solvolysis kinetics.
Conclusion: A Synergy of Computation and Experiment
The computational modeling of transition states for reactions like the solvolysis of this compound provides invaluable insights into the underlying mechanisms. By comparing the results from different computational methods and validating them with experimental data, a comprehensive understanding of the reaction dynamics can be achieved. This knowledge is not only of fundamental academic interest but also has practical implications in fields such as drug design and process chemistry, where controlling reaction pathways and product selectivity is of utmost importance. The continued development of computational methodologies, coupled with rigorous experimental work, will undoubtedly lead to a deeper and more predictive understanding of complex chemical transformations.
References
spectroscopic comparison of (2-bromo-1-cyclopentylethyl)benzene isomers
A comprehensive spectroscopic comparison of the diastereomeric isomers of (2-bromo-1-cyclopentylethyl)benzene is presented for researchers, scientists, and professionals in drug development. This guide details the expected spectroscopic characteristics based on structural analysis and provides generalized experimental protocols for their synthesis and characterization.
Introduction
This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two pairs of enantiomers: ((1R,2R) and (1S,2S)) and ((1R,2S) and (1S,2R)). The relationship between the two pairs is diastereomeric. While enantiomers exhibit identical spectroscopic properties under achiral conditions, diastereomers have distinct physical and spectroscopic properties, allowing for their differentiation and characterization by standard spectroscopic techniques.
Predicted Spectroscopic Data
Due to the absence of readily available experimental spectra for the individual isomers of this compound in the scientific literature, this guide provides predicted data based on established principles of NMR, IR, and mass spectrometry. These predictions serve as a reference for the identification and comparison of the synthesized isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between diastereomers. The different spatial arrangements of the atoms in diastereomers result in unique chemical environments for the protons and carbon atoms, leading to distinct chemical shifts and coupling constants.
¹H NMR Spectroscopy:
The protons attached to the chiral carbons (C1 and C2) are expected to show the most significant differences in their chemical shifts and coupling constants between the diastereomeric pairs.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton | (1R,2R)/(1S,2S) Isomers (erythro) | (1R,2S)/(1S,2R) Isomers (threo) |
| H1 (methine, adjacent to Ph) | ~ 3.0 - 3.3 | ~ 2.8 - 3.1 |
| H2 (methine, adjacent to Br) | ~ 4.2 - 4.5 | ~ 4.0 - 4.3 |
| Cyclopentyl Protons | ~ 1.2 - 2.0 | ~ 1.2 - 2.0 |
| Phenyl Protons | ~ 7.2 - 7.4 | ~ 7.2 - 7.4 |
¹³C NMR Spectroscopy:
The carbon atoms of the chiral centers and the adjacent cyclopentyl and phenyl groups will exhibit distinct chemical shifts for the two diastereomeric pairs.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon | (1R,2R)/(1S,2S) Isomers (erythro) | (1R,2S)/(1S,2R) Isomers (threo) |
| C1 (methine, adjacent to Ph) | ~ 50 - 55 | ~ 48 - 53 |
| C2 (methine, adjacent to Br) | ~ 60 - 65 | ~ 58 - 63 |
| Cyclopentyl Carbons | ~ 25 - 45 | ~ 25 - 45 |
| Phenyl Carbons | ~ 127 - 142 | ~ 127 - 142 |
Infrared (IR) Spectroscopy
The IR spectra of the diastereomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to variations in the vibrational modes of the molecules arising from their different symmetries.
Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound Isomers
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C (aromatic) | 1450 - 1600 |
| C-Br | 500 - 600 |
Mass Spectrometry (MS)
The mass spectra of all isomers will show the same molecular ion peak (M⁺) and isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation patterns are also expected to be very similar for the diastereomers under standard electron ionization (EI) conditions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound Isomers
| m/z | Fragment |
| 268/270 | [M]⁺ (Molecular ion) |
| 189 | [M - Br]⁺ |
| 117 | [C₉H₁₁]⁺ (cyclopentyl-phenyl fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
A generalized synthetic and analytical workflow is provided below.
Synthesis of this compound
A plausible synthetic route involves the bromination of 1-cyclopentyl-2-phenylethanol. This reaction will likely produce a mixture of the diastereomers.
Materials:
-
1-cyclopentyl-2-phenylethanol
-
Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-cyclopentyl-2-phenylethanol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent (e.g., PBr₃) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding it to an ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to obtain the crude product.
-
The resulting mixture of diastereomers can be separated by column chromatography on silica gel.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. 2D NMR techniques like COSY and HSQC can be used to aid in the assignment of protons and carbons.
IR Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.
-
Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Caption: Stereoisomers of this compound.
Caption: Experimental workflow for synthesis and analysis.
biological activity screening of (2-bromo-1-cyclopentylethyl)benzene derivatives
Antimicrobial Activity
Derivatives of both cyclopentane and bromobenzene have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The data, presented in Table 1, showcases the Minimum Inhibitory Concentration (MIC) values of various compounds against different microbial strains. The MIC value represents the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity of Cyclopentyl and Bromobenzene Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophenes | Staphylococcus aureus | 16 | [1] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophenes | Staphylococcus aureus | 16 | [1][2] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophenes | Yeast | 16 | [1] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophenes | Yeast | 16 | [1][2] |
| Amide derivatives with cyclopropane (Compound F9) | Escherichia coli | 32 | [3] |
| Amide derivatives with cyclopropane (Compound F5) | Staphylococcus aureus | 32 | [3] |
| Amide derivatives with cyclopropane (Compound F53) | Staphylococcus aureus | 64 | [3] |
| Amide derivatives with cyclopropane (Compound F8) | Candida albicans | 16 | [3] |
| Amide derivatives with cyclopropane (Compound F24) | Candida albicans | 16 | [3] |
| Amide derivatives with cyclopropane (Compound F42) | Candida albicans | 16 | [3] |
Anticancer Activity
The cytotoxic effects of various cyclopentyl and bromobenzene derivatives against several cancer cell lines have been evaluated. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value signifies a more potent compound. Table 2 summarizes the IC50 values for representative compounds.
Table 2: Comparative Anticancer Activity (IC50) of Cyclopentyl and Bromobenzene Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 9-(3-Bromo-phenyl)-4-phenyl...cyclopenta[b]quinoline-1,8-dione (Compound 6h) | Raji (Burkitt's lymphoma) | 82 (IC30) | [4][5] |
| 9-(3-Bromo-phenyl)-4-phenyl...cyclopenta[b]quinoline-1,8-dione (Compound 6h) | HeLa (Cervical cancer) | 24.4 (IC30) | [4][5] |
| 2-phenylacrylonitrile derivative (Compound 1g2a) | HCT116 (Colon cancer) | 0.0059 | [6] |
| 2-phenylacrylonitrile derivative (Compound 1g2a) | BEL-7402 (Liver cancer) | 0.0078 | [6] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Compound 4i) | SNB-75 (CNS cancer) | >10 (38.94% PGI) | [7] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Compound 4i) | UO-31 (Renal cancer) | >10 (30.14% PGI) | [7] |
| Brominated Plastoquinone Analog (BrPQ5) | MCF7 (Breast cancer) | 2.21 - 3.21 | [8] |
PGI: Percent Growth Inhibition at a 10 µM concentration.
Anti-inflammatory Activity
Several cyclopentyl and bromobenzene derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The IC50 values for the inhibition of these enzymes or the reduction of inflammatory mediators are presented in Table 3.
Table 3: Comparative Anti-inflammatory Activity of Cyclopentyl and Bromobenzene Derivatives
| Compound/Derivative Class | Target/Assay | IC50 (µM) | Reference |
| Isoxazole derivative (Compound C6) | COX-2 Inhibition | 0.55 | [9] |
| Isoxazole derivative (Compound C5) | COX-2 Inhibition | 0.85 | [9] |
| Isoxazole derivative (Compound C3) | COX-2 Inhibition | 0.93 | [9] |
| 1,4-benzoxazine derivative (Compound 3e) | COX-2 Inhibition | 0.57 | [10] |
| 1,4-benzoxazine derivative (Compound 3f) | COX-2 Inhibition | 0.61 | [10] |
| Bromfenac | COX-2 Inhibition | More potent than Ketorolac | [11] |
| Cyclopentenyl esters (Compound 6) | PGE2 production inhibition | Dose-dependent reduction | [12] |
| Cyclopentenyl esters (Compound 7) | PGE2 production inhibition | Dose-dependent reduction | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.[6]
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: The reaction is stopped after a specific time.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of PGE2 production compared to the control.[9][10]
Visualizations
To better illustrate the concepts discussed, the following diagrams represent a key signaling pathway and a typical experimental workflow.
Caption: General workflow for the screening of biological activity of chemical compounds.
Caption: The Cyclooxygenase (COX) signaling pathway and its inhibition.
References
- 1. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azobenzene as Antimicrobial Molecules [mdpi.com]
- 8. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Phenyl Cyclopentyl Ethanes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted phenyl cyclopentyl ethanes is a critical area of research in medicinal chemistry, as this structural motif is present in various biologically active compounds. The selection of an appropriate synthetic route is paramount, influencing factors such as yield, purity, scalability, and the ability to generate diverse analogs for structure-activity relationship (SAR) studies. This guide provides an objective comparison of common synthetic strategies, supported by experimental data, to aid researchers in making informed decisions for their drug discovery and development programs.
Overview of Primary Synthetic Strategies
Two predominant strategies for the synthesis of substituted phenyl cyclopentyl ethanes involve the initial formation of a key intermediate, cyclopentyl phenyl ketone, followed by subsequent modifications. The primary methods for synthesizing this ketone are the Grignard reaction and Friedel-Crafts acylation. Once the ketone is obtained, the ethylamine side chain is typically introduced via reductive amination. An alternative approach for generating diversity in the phenyl ring substitution is the use of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Logical Flow of Synthetic Pathways
The following diagram illustrates the relationship between the primary synthetic routes discussed in this guide. The pathways often converge on the central intermediate, cyclopentyl phenyl ketone, which is then elaborated to the final target compounds.
Safety Operating Guide
Proper Disposal of (2-bromo-1-cyclopentylethyl)benzene: A Guide for Laboratory Professionals
For immediate reference, (2-bromo-1-cyclopentylethyl)benzene is classified as a halogenated organic compound. As such, it requires specific disposal procedures to ensure safety and regulatory compliance. This guide provides detailed, step-by-step instructions for the proper handling and disposal of this substance in a laboratory setting.
Halogenated organic compounds, including brominated substances like this compound, are subject to stringent disposal regulations due to their potential environmental impact.[1][2][3][4] The primary disposal method for these compounds is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[1][5] Improper disposal, such as mixing with non-halogenated waste streams or drain disposal, can lead to significant safety hazards and increased disposal costs.[5][6]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[7][9]
Step-by-Step Disposal Protocol
-
Segregation: The most critical step is to segregate this compound waste from all other waste streams at the point of generation.[1][5]
-
Do not mix with non-halogenated organic solvents.[5][6] Contamination of a non-halogenated solvent container with even a small amount of a brominated compound will require the entire container to be treated as more expensive halogenated waste.[5]
-
Do not mix with aqueous waste, strong acids or bases, oxidizers, or heavy metal waste.[1][6]
-
-
Container Selection: Use only designated, approved, and properly labeled containers for halogenated organic waste.[5][9]
-
Labeling: Clearly and accurately label the waste container.[5][6] The label should include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
An accurate estimation of the volume or mass of the waste being added.
-
The date of accumulation.
-
-
Accumulation and Storage:
-
Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowed time (consult your institution's safety guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[10]
-
Do not attempt to dispose of the chemical waste through municipal trash or sewer systems.[5][6]
-
Quantitative Data Summary
| Parameter | Value/Instruction | Citation |
| Waste Category | Halogenated Organic Waste | [1] |
| Disposal Method | Regulated High-Temperature Incineration | [1][5] |
| Disposal Cost Factor | Approximately 2-3 times higher than non-halogenated solvents | [5][6] |
| Water Contamination Limit | May not contain more than 10% water | [9] |
| Container Filling Limit | Maximum 90% of total container capacity | [9] |
| Incompatible Waste Classes | Non-halogenated organics, strong acids/bases, aqueous solutions, heavy metals, oxidizers | [1][6][10] |
Experimental Protocol Workflow for Disposal
Below is a logical workflow diagram illustrating the procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling (2-bromo-1-cyclopentylethyl)benzene
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure. This includes a combination of eye, face, hand, and body protection.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical splash goggles and a full-face shield. | To protect against splashes and vapors which can cause serious eye irritation.[1][2] |
| Hand | Viton or Nitrile gloves (double-gloving recommended). | To prevent skin contact and absorption of the hazardous chemical.[1][3] |
| Body | Chemical-resistant lab coat and closed-toe shoes. | To protect against accidental spills and skin exposure.[4][5] |
| Respiratory | Use of a certified chemical fume hood is the primary engineering control. For emergencies or spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of potentially toxic vapors.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of (2-bromo-1-cyclopentylethyl)benzene.
-
Preparation and Engineering Controls :
-
All work with the compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7][8]
-
Before beginning work, inspect all PPE for damage and ensure it is the correct type for handling halogenated organic compounds.[2]
-
-
Chemical Handling :
-
Wear the full complement of recommended PPE before handling the chemical container.
-
Carefully uncap the container within the fume hood to avoid splashing.
-
Use appropriate tools, such as a clean spatula or pipette, to transfer the chemical.
-
Keep the container sealed when not in use to prevent the release of vapors.[5]
-
-
Experimental Work :
-
Set up all experimental apparatus within the fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[4]
-
-
Post-Experiment :
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are critical to ensure laboratory and environmental safety.
-
Waste Segregation :
-
All materials contaminated with this compound, including excess reagent, solutions, and contaminated consumables (e.g., gloves, pipette tips, paper towels), must be disposed of as hazardous waste.[5]
-
Specifically, this waste should be collected in a designated "Halogenated Organic Waste" container.[4][10] This is crucial as halogenated compounds often require specific disposal methods like incineration at high temperatures.[11]
-
-
Waste Container Management :
-
The waste container must be made of a compatible material and kept securely closed except when adding waste.[5]
-
The container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.
-
-
Final Disposal :
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 2. energysafetycanada.com [energysafetycanada.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. faculty.fgcu.edu [faculty.fgcu.edu]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. idealresponse.co.uk [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
